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Core Science & Biosynthesis

Foundational

Technical Guide: BMS-795311 – Mechanistic Characterization and Pharmacological Profile

Executive Summary & Strategic Context BMS-795311 represents a significant pivot in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. Following the high-profile failure of torcetrapib (due to off-ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

BMS-795311 represents a significant pivot in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors. Following the high-profile failure of torcetrapib (due to off-target aldosterone synthase activation and subsequent hypertension), the field demanded "Second-Generation" inhibitors with exquisite selectivity.

BMS-795311 is a potent, orally active small molecule designed to inhibit the heterotypic exchange of cholesteryl esters (CE) and triglycerides (TG) between HDL and apoB-containing lipoproteins (VLDL/LDL). Unlike its predecessors, BMS-795311 was engineered specifically to avoid the "pressor effect" (blood pressure elevation), a claim validated by its lack of affinity for CYP11B2 (aldosterone synthase).

Key Technical Differentiators:

  • Potency: Low nanomolar IC50 (4 nM) in purified enzyme assays.

  • Selectivity: >1000-fold selectivity against aldosterone synthase.

  • Mechanism: Reversible blockade of the CETP hydrophobic tunnel.

Molecular Mechanism & Structural Biology

The CETP Lipid Tunnel

CETP functions as a "molecular ferry." Structurally, it resembles a boomerang with a continuous hydrophobic tunnel running through its long axis. This tunnel accommodates neutral lipids (CE and TG), shielding them from the aqueous plasma environment during transfer between lipoprotein particles.

BMS-795311 Mode of Action

BMS-795311 binds tightly to the CETP protein, likely occluding the distal opening of the N-terminal barrel or the central tunnel region. This binding event sterically hinders the entry of cholesteryl esters, effectively "capping" the tunnel and preventing lipid exchange.

Visualization: Lipid Remodeling Pathway

The following diagram illustrates the physiological role of CETP and the specific blockade point of BMS-795311.

CETP_Mechanism HDL HDL (Cholesterol Rich) CETP CETP Enzyme (Transfer Tunnel) HDL->CETP Donates CE LDL_VLDL LDL / VLDL (Triglyceride Rich) LDL_VLDL->CETP Donates TG CETP->HDL Transfers TG (Destabilizes HDL) CETP->LDL_VLDL Transfers CE (Pro-Atherogenic) Inhibitor BMS-795311 (Inhibitor) Inhibitor->CETP  Steric Blockade (Prevents Lipid Entry)

Figure 1: Mechanism of Action.[1][2][3][4][5] BMS-795311 binds to CETP, preventing the heterotypic exchange of CE from HDL to LDL/VLDL.[3]

Pharmacological Profile & Data Summary[2][3][6][7][8][9]

The following data synthesizes results from in vitro screening and in vivo dyslipidemic animal models (humanized CETP/apoB-100 transgenic mice and hamsters).

Potency and Selectivity Matrix
ParameterAssay TypeValueSignificance
IC50 (Purified Enzyme) Scintillation Proximity Assay (SPA)4 nM Indicates extremely high affinity binding.
IC50 (Human Plasma) Whole Plasma Assay (hWPA)0.22 µM Shift due to high protein binding (>99%) in plasma.
Bioavailability (F) Oral Dosing (Rat/Mouse)~37% Moderate bioavailability suitable for oral delivery.[2][4]
CYP11B2 Activation H295R Adrenal Cell LineNo Effect Crucial: Does not induce aldosterone synthesis (unlike Torcetrapib).[2]
Blood Pressure Rat Telemetry (8 mg/kg IV)No Change Confirms lack of off-target pressor effects.[2][4]
In Vivo Efficacy (Hamster Model)
  • Dose: 10 mg/kg (Oral, QD for 3 days).

  • Result: +45% increase in HDL-Cholesterol (HDL-C).[2]

  • Observation: Significant reduction in LDL-C was also observed, consistent with CETP inhibition mechanism.

Experimental Protocols

As a self-validating system, the evaluation of BMS-795311 requires two distinct assay tiers: a high-throughput biochemical screen (SPA) and a physiologically relevant plasma assay (hWPA).

Protocol A: Scintillation Proximity Assay (SPA)

Objective: Determine intrinsic inhibitory potency (IC50) in a purified system.

Principle: This assay relies on the transfer of radiolabeled Cholesteryl Ester ([3H]-CE) from a donor particle to an acceptor particle.

  • Donor: Biotinylated liposomes containing [3H]-CE.

  • Acceptor: Streptavidin-coated SPA beads.

  • Mechanism: When CETP transfers [3H]-CE to the acceptor bead, the isotope comes into proximity with the scintillant within the bead, emitting light. BMS-795311 blocks this transfer, reducing the signal.[3]

Workflow Diagram:

SPA_Workflow Step1 1. Preparation Mix: Human rCETP + BMS-795311 (Var. Conc.) Step2 2. Initiation Add: [3H]-CE Donor Liposomes + Biotin-Acceptor Liposomes Step1->Step2 Step3 3. Incubation 37°C for 4 Hours (Linear Phase) Step2->Step3 Step4 4. Detection Add: Streptavidin-SPA Beads Step3->Step4 Step5 5. Readout Measure CPM (Scintillation Counter) Step4->Step5 Signal Signal Logic: High Signal = High Transfer (No Inhibition) Low Signal = High Inhibition (BMS-795311 Active) Step5->Signal

Figure 2: SPA Assay Workflow. A reduction in scintillation signal correlates directly with CETP inhibition.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 2 mM EDTA, 0.1% BSA. Note: BSA is critical to prevent non-specific loss of the hydrophobic inhibitor to plasticware.

  • Source: Recombinant human CETP (rhCETP) expressed in CHO cells.

Protocol B: Human Whole Plasma Assay (hWPA)

Objective: Assess potency in the presence of endogenous plasma proteins (albumin, immunoglobulins) which can sequester lipophilic drugs.

Methodology:

  • Collection: Collect human blood in EDTA or Citrate tubes (Heparin interferes with some lipase activities).

  • Spiking: Add BMS-795311 (dissolved in DMSO) to plasma. Final DMSO concentration <1%.[2]

  • Exogenous Substrate: Add [3H]-Cholesteryl Ester labeled HDL or LDL to the plasma.

  • Incubation: Incubate at 37°C for 4–6 hours.

  • Precipitation: Precipitate apoB-containing lipoproteins (LDL/VLDL) using Magnesium/Dextran Sulfate.

  • Quantification: Measure radioactivity remaining in the supernatant (HDL fraction) vs. the pellet.

    • Inhibition Calculation: % Inhibition = 1 - (Radioactivity transferred to Pellet with Drug / Radioactivity transferred to Pellet Control).

Safety Pharmacology: The Aldosterone Nexus

The defining failure of the first-generation CETP inhibitor, torcetrapib, was the formation of a complex with CYP11B2 (aldosterone synthase), leading to increased aldosterone production and hypertension.

Validation of BMS-795311 Safety: Researchers must verify the selectivity of BMS-795311 using the H295R Cell Assay .

  • Cell Line: NCI-H295R (Human Adrenocortical Carcinoma).

  • Treatment: Incubate cells with BMS-795311 (up to 10 µM) for 24 hours.

  • Readout:

    • RT-PCR: Measure CYP11B2 mRNA levels.

    • ELISA: Measure Aldosterone secretion in the supernatant.

  • Expected Result: BMS-795311 shows no increase in mRNA or aldosterone levels, whereas torcetrapib (positive control) will show a dose-dependent increase.

References

  • Primary Medicinal Chemistry & Discovery: Qiao, J. X., et al. (2015).[3] Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of BMS-795311.[3] Journal of Medicinal Chemistry, 58(22), 9010-9027. [Link]

  • CETP Mechanism & Structural Context: Zhang, X. C., et al. (2012). Structure of lipid-bound cholesteryl ester transfer protein and its mechanism of action. Nature Chemical Biology, 8, 342–349. (Provides the structural basis for the "Tunnel Mechanism" described in Section 2). [Link]

  • Aldosterone Synthase (CYP11B2) Interaction Context: Hu, J., et al. (2014).[6] Structural basis for the off-target effects of torcetrapib. Cell Structure and Function. (Contextualizes why the selectivity described in Section 5 is critical). [Link]

Sources

Exploratory

BMS-795311 preclinical pharmacology cardiovascular disease

An In-depth Technical Guide to the Preclinical Cardiovascular Pharmacology of BMS-795311 Authored by a Senior Application Scientist This guide provides a detailed examination of the preclinical pharmacology of BMS-795311...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preclinical Cardiovascular Pharmacology of BMS-795311

Authored by a Senior Application Scientist

This guide provides a detailed examination of the preclinical pharmacology of BMS-795311, a potent and orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP). Designed for researchers, scientists, and drug development professionals, this document synthesizes the core preclinical data, explains the scientific rationale behind the experimental designs, and offers insights into the cardiovascular profile of this compound.

Introduction: The Rationale for CETP Inhibition in Cardiovascular Disease

Cardiovascular disease (CVD) remains a leading cause of mortality worldwide, with dyslipidemia being a major modifiable risk factor.[1][2] While lowering low-density lipoprotein cholesterol (LDL-C) is a cornerstone of CVD prevention, the "HDL hypothesis" has suggested that raising high-density lipoprotein cholesterol (HDL-C) could offer additional cardiovascular benefits. HDL particles are involved in reverse cholesterol transport, a process that removes cholesterol from peripheral tissues, including atherosclerotic plaques, and transports it to the liver for excretion.[3]

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (like LDL and VLDL) in exchange for triglycerides. The inhibition of CETP is therefore a compelling therapeutic strategy to increase HDL-C levels and potentially enhance reverse cholesterol transport.[4] BMS-795311 was developed as a potent inhibitor of CETP with the aim of modulating lipid profiles for potential cardiovascular benefit.[4][5]

Mechanism of Action and In Vitro Profile

BMS-795311 is a potent inhibitor of cholesteryl ester transfer protein (CETP).[4][5] The primary mechanism of BMS-795311 involves the direct inhibition of CETP, which in turn elevates levels of high-density lipoprotein cholesterol (HDL-C).[5]

Signaling Pathway: CETP Inhibition

The following diagram illustrates the role of CETP in lipid metabolism and the impact of its inhibition by BMS-795311.

CETP_Inhibition cluster_outcomes Pharmacological Outcomes HDL HDL (High-Density Lipoprotein) CE Cholesteryl Esters (CE) HDL->CE VLDL_LDL VLDL / LDL (ApoB-containing lipoproteins) TG Triglycerides (TG) VLDL_LDL->TG CETP CETP (Cholesteryl Ester Transfer Protein) CETP->CE CETP->TG increase_HDL Increased HDL-C decrease_LDL Decreased LDL-C (Potential) BMS795311 BMS-795311 BMS795311->CETP Inhibits CE->VLDL_LDL Transfer CE->CETP TG->HDL TG->CETP

Caption: Mechanism of CETP inhibition by BMS-795311 to modulate lipoprotein profiles.

In Vitro Potency

The inhibitory activity of BMS-795311 has been quantified in multiple assay formats, demonstrating its high potency. The choice of multiple assays is critical for validating the compound's activity, from a purified enzyme system to a more physiologically relevant plasma environment.

Assay TypeTargetIC50
Scintillation Proximity Assay (SPA)Purified CETP Enzyme4 nM[4][5]
Human Whole Plasma Assay (hWPA)Endogenous CETP in Plasma0.22 µM[4][5]

The sub-micromolar potency in a human whole plasma assay is a strong indicator that the compound retains its activity in the presence of plasma proteins, a key translational attribute for predicting in vivo efficacy.

Further in vitro characterization demonstrated that at a concentration of 10 µM, BMS-795311 does not increase the mRNA expression of aldosterone synthase (CYP11B2) in H295R cells.[5] This is a crucial negative-control experiment, as off-target effects on steroidogenesis can lead to undesirable cardiovascular side effects, such as hypertension.

In Vivo Preclinical Pharmacology

The in vivo evaluation of BMS-795311 was conducted across several species to understand its pharmacodynamic effects, pharmacokinetic properties, and cardiovascular safety profile.

Pharmacodynamic Efficacy

To overcome the limitation that standard laboratory animals like rats and mice do not express CETP, pharmacodynamic studies were conducted in dual transgenic mice expressing both human CETP (hCETP) and human apoB-100.[5] This model provides a humanized system to assess the in vivo target engagement and its downstream effects on lipid profiles.

  • CETP Activity Inhibition : Oral administration of BMS-795311 at doses of 1-3 mg/kg effectively inhibited plasma cholesteryl ester (CE) transfer activity in these transgenic mice.[5] A single 1 mg/kg dose resulted in significant inhibition of CETP activity at the 8-hour time point.[5]

  • HDL-C Elevation : In a multi-day study, oral administration of BMS-795311 at 3-10 mg/kg for three days led to a dose-dependent increase in plasma HDL-C levels.[5] A notable 45% increase in HDL-C was observed at the 10 mg/kg dose.[5]

These results confirm that the in vitro potency of BMS-795311 translates to robust in vivo target engagement and the desired pharmacological effect on HDL-C.

Pharmacokinetic Profile

A comprehensive pharmacokinetic assessment was performed in mice, rats, monkeys, and dogs to evaluate the drug's absorption, distribution, metabolism, and excretion (ADME) properties. The oral bioavailability and other key parameters are summarized below.

SpeciesOral Bioavailability (%)Cmax (ng/mL)T1/2 (hours)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)
Mice 37%5.362.00.8
Rats 37%1770.90.4
Monkeys 20%1.7>180.90.9
Dogs 5%0.43101.40.6

Data derived from oral and intravenous administration studies.[5]

The compound exhibits reasonable oral bioavailability in rodents and monkeys, with low plasma clearance and a moderate volume of distribution, contributing to its relatively long elimination half-life.[5] These properties are favorable for maintaining therapeutic concentrations with a convenient dosing schedule.

Cardiovascular Safety Pharmacology

A core component of preclinical drug development is the assessment of potential cardiovascular liabilities.[6][7] This is typically evaluated in a "core battery" of tests that include effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.[6] For BMS-795311, a telemetry study in conscious, freely moving rats was conducted to provide a sensitive and continuous assessment of these parameters.

  • Study Design : An intravenous dose of 8 mg/kg of BMS-795311 was administered to telemeterized rats.[5] The intravenous route is often chosen for safety pharmacology studies to ensure maximum systemic exposure and thus represents a worst-case scenario for potential adverse effects.

  • Findings : BMS-795311 had no effect on mean, systolic, or diastolic blood pressure, nor did it alter heart rate or locomotor activity.[5]

This clean cardiovascular safety profile in a sensitive in vivo model is a significant finding, suggesting a low risk of hemodynamic adverse effects at exposures relevant to its pharmacological activity.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies for key preclinical studies are detailed below.

Protocol 1: In Vivo Pharmacodynamics in hCETP/apoB-100 Transgenic Mice
  • Animal Model : Male human CETP (hCETP)/apoB-100 dual transgenic mice are used. These animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Acclimatization : Animals are acclimated for at least one week prior to the study.

  • Dosing : BMS-795311 is formulated in an appropriate vehicle (e.g., a solution in PEG300) and administered via oral gavage at doses ranging from 1 to 10 mg/kg for a period of 3 consecutive days. A vehicle control group receives the formulation vehicle only.

  • Blood Sampling : Blood samples are collected via tail vein or retro-orbital sinus at pre-determined time points (e.g., pre-dose and at 2, 4, 8, and 24 hours post-final dose).

  • Plasma Separation : Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged at 2,000 x g for 15 minutes at 4°C to separate plasma. Plasma is stored at -80°C until analysis.

  • CETP Activity Assay : Plasma CETP activity is measured using a commercially available kit that tracks the transfer of a fluorescently labeled lipid from a donor to an acceptor particle.

  • HDL-C Quantification : Plasma HDL-C levels are determined using an enzymatic colorimetric assay after precipitation of apolipoprotein B-containing lipoproteins.

  • Data Analysis : Changes in CETP activity and HDL-C levels are calculated relative to baseline (pre-dose) values and compared between the vehicle and BMS-795311-treated groups using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Cardiovascular Telemetry in Conscious Rats

Telemetry_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Implantation Surgical Implantation of Telemetry Transmitter Recovery Post-Surgical Recovery (>7 days) Implantation->Recovery Baseline Baseline Data Collection (24 hours pre-dose) Recovery->Baseline Dosing IV Administration BMS-795311 (8 mg/kg) or Vehicle Baseline->Dosing Monitoring Continuous Data Acquisition (Blood Pressure, Heart Rate, ECG) for 24 hours post-dose Dosing->Monitoring Analysis Data Analysis: Comparison of post-dose to baseline values Monitoring->Analysis Report Final Report: Summary of cardiovascular effects Analysis->Report

Caption: Experimental workflow for the in vivo cardiovascular telemetry study in rats.

  • Animal Model : Male Sprague-Dawley or Wistar rats are used.

  • Transmitter Implantation : Animals are anesthetized, and a telemetry transmitter (e.g., from DSI) is surgically implanted. The blood pressure catheter is inserted into the abdominal aorta, and ECG leads are placed in a lead II configuration.

  • Recovery : Animals are allowed to recover for at least one week to ensure the return to normal circadian rhythms and physiological parameters.

  • Baseline Recording : Continuous baseline data for blood pressure, heart rate, and ECG are recorded for at least 24 hours prior to dosing to establish a stable baseline for each animal.

  • Dosing : On the day of the study, a single intravenous (IV) bolus dose of BMS-795311 (8 mg/kg) or vehicle is administered via a previously implanted catheter (e.g., in the jugular vein).

  • Post-Dose Monitoring : Cardiovascular parameters are continuously monitored and recorded for at least 24 hours post-dose.

  • Data Analysis : Data are averaged into appropriate time bins (e.g., 15-minute intervals). The change from the time-matched baseline period is calculated for each parameter. Statistical analysis is performed to compare the effects of BMS-795311 to the vehicle control group.

Summary and Future Directions

The preclinical data for BMS-795311 characterize it as a potent, orally bioavailable CETP inhibitor that effectively increases HDL-C in relevant animal models.[5] Crucially, its cardiovascular safety profile appears benign, with no adverse effects on blood pressure or heart rate observed in a dedicated telemetry study.[5]

While these findings are promising, further preclinical investigation would be required for a complete cardiovascular assessment. Future studies could include:

  • Atherosclerosis Models : Evaluating the long-term effects of BMS-795311 on plaque development in animal models of atherosclerosis (e.g., ApoE-/- or LDLR-/- mice expressing human CETP).

  • Cardiac Electrophysiology : In vitro assessment of the compound's effects on key cardiac ion channels (e.g., hERG) to rule out any potential for proarrhythmic effects, as recommended by ICH S7B guidelines.[6][8]

  • Endothelial Function : Studies to determine if the elevation in HDL-C translates to improved endothelial function, a key factor in vascular health.

References

  • BMS-795311 | CETP Inhibitor. MedchemExpress.com.
  • BMS 795311 | CAS 939390-99-5 | BMS795311. Tocris Bioscience.
  • BMS 795311 | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • Cardiac Safety in Clinical Trials. Applied Clinical Trials.
  • The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL.
  • Cardiac ion channels. PMC.
  • Leading innovation in cardiovascular disease. Bristol Myers Squibb.
  • Cardiovascular. BMS Medical.
  • Biological basis and proposed mechanism of action of CSL112 (apolipoprotein A-I [human])

Sources

Foundational

BMS-795311: A Precision Tool for HDL Modulation and Atherosclerosis Regression

[1] PART 1: EXECUTIVE SUMMARY BMS-795311 is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP) .[1] It represents a "second-generation" class of lipid modulators designed...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

PART 1: EXECUTIVE SUMMARY

BMS-795311 is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP) .[1] It represents a "second-generation" class of lipid modulators designed to enhance High-Density Lipoprotein (HDL) cholesterol and promote Reverse Cholesterol Transport (RCT) without the off-target toxicity profile that plagued earlier compounds like torcetrapib.[1]

In the context of atherosclerosis drug development, BMS-795311 serves as a critical benchmark candidate .[1] It addresses the "Residual Risk" hypothesis—the observation that patients treated with statins to lower LDL-C still face significant cardiovascular risk due to low HDL-C and impaired cholesterol efflux capacity.[1][2]

Key Technical Profile:

  • Target: CETP (IC50 = 4 nM in SPA assays).

  • Mechanism: Blocks the hetero-exchange of cholesteryl esters (CE) from HDL to apolipoprotein B-containing lipoproteins (VLDL/LDL).[1]

  • Differentiation: Exhibits a "clean" safety profile with no induction of aldosterone synthase (CYP11B2) and no pressor (blood pressure) effects in preclinical models, distinguishing it from first-generation failures.[1]

PART 2: MECHANISM OF ACTION & SIGNALING

The CETP Blockade

Under normal physiological conditions, CETP facilitates the equimolar exchange of cholesteryl esters (CE) from HDL particles to triglyceride-rich lipoproteins (VLDL/LDL) in exchange for triglycerides.[3][4] This process lowers HDL-C and enriches LDL with cholesterol, contributing to an atherogenic lipid profile.[1]

BMS-795311 binds to CETP, creating a steric blockade that prevents this lipid transfer.[1] The downstream consequences are twofold:

  • HDL Remodeling: HDL particles retain their cholesteryl esters, leading to the formation of large, buoyant HDL particles (α-HDL) which are associated with atheroprotection.[1]

  • LDL Reduction: By starving VLDL/LDL of cholesteryl esters, the formation of small, dense, atherogenic LDL particles is attenuated.

DOT Diagram: CETP Inhibition Pathway

The following diagram illustrates the interruption of the lipid exchange cycle by BMS-795311.

BMS795311_Mechanism cluster_0 Physiological State (Atherogenic) cluster_1 Therapeutic Intervention HDL HDL (Cholesteryl Esters) CETP CETP Enzyme HDL->CETP Donates CE RCT Reverse Cholesterol Transport (Macrophage Efflux) HDL->RCT Promotes Efflux VLDL_LDL VLDL / LDL VLDL_LDL->CETP Donates TG CETP->HDL Transfers TG CETP->VLDL_LDL Transfers CE BMS BMS-795311 BMS->HDL Increases CE Retention (Large HDL Formation) BMS->CETP Inhibits (IC50 = 4nM)

Caption: BMS-795311 inhibits the CETP-mediated shuttle, trapping cholesteryl esters in HDL particles and preventing their transfer to atherogenic VLDL/LDL fractions.

PART 3: SCIENTIFIC INTEGRITY & SAFETY DIFFERENTIATION

The "Torcetrapib Trap"

To understand the value of BMS-795311, one must understand the failure of torcetrapib . Torcetrapib was the first CETP inhibitor to reach Phase III trials but was terminated due to an increase in mortality.[1] This was later linked to an off-target effect : the molecule increased blood pressure and aldosterone secretion by inducing the expression of aldosterone synthase (CYP11B2) in the adrenal cortex.

The BMS-795311 Solution (Trustworthiness)

BMS-795311 was engineered specifically to avoid this liability.[1]

  • Evidence: In H295R human adrenocortical carcinoma cells, BMS-795311 (up to 10 µM) showed no increase in CYP11B2 mRNA , whereas torcetrapib induces it significantly.[1]

  • In Vivo Validation: In telemetry-instrumented rats, BMS-795311 (8 mg/kg IV) produced no changes in mean arterial pressure (MAP) or heart rate, confirming the absence of the pressor effect.[1]

Table 1: Comparative Profile of CETP Inhibitors

FeatureTorcetrapib (Failed)BMS-795311 (Optimized)Clinical Implication
CETP IC50 ~30-50 nM4 nM Higher potency allows lower dosing.[1]
CYP11B2 Induction High (Off-target)None Detected No risk of hyperaldosteronism.[1]
Blood Pressure Increases (Pressor)Neutral Safe for CVD patients.[1]
Bioavailability Good37% (Mouse/Rat) Suitable for oral administration.[1]

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: In Vitro Scintillation Proximity Assay (SPA)

Purpose: To determine the IC50 of BMS-795311 against human CETP.[1]

  • Reagents: Use biotinylated HDL (donor) containing [3H]-cholesteryl ester and unlabeled LDL (acceptor).[1]

  • Enzyme Source: Recombinant human CETP.

  • Reaction:

    • Mix biotin-HDL, LDL, and CETP in assay buffer (10 mM Tris, 150 mM NaCl, pH 7.4).

    • Add BMS-795311 at varying concentrations (0.1 nM to 10 µM) dissolved in DMSO.[1]

    • Incubate for 2–4 hours at 37°C.

  • Detection:

    • Add Streptavidin-coated SPA beads.[1] The beads bind the biotin-HDL.[1]

    • Logic: If CETP is active, [3H]-CE is transferred to LDL (away from the bead), reducing the signal.[1] If CETP is inhibited by BMS-795311, [3H]-CE remains on HDL (close to the bead), maintaining a high signal.[1]

  • Analysis: Plot signal vs. log[inhibitor] to calculate IC50.

Protocol B: In Vivo Efficacy in hCETP/apoB-100 Transgenic Mice

Purpose: To evaluate lipid modulation in a physiologically relevant model.[1] Wild-type mice naturally lack CETP, making them unsuitable for testing CETP inhibitors without genetic modification.

  • Model Selection: Use hCETP/apoB-100 dual transgenic mice . These mice express human CETP and human Apolipoprotein B-100, mimicking the human lipoprotein profile (LDL-dominance and CETP activity).[1]

  • Dosing Regimen:

    • Group 1: Vehicle (Corn oil/PEG300).[1]

    • Group 2: BMS-795311 (1 mg/kg, PO, daily).[1]

    • Group 3: BMS-795311 (10 mg/kg, PO, daily).[1]

    • Duration: 3–7 days.

  • Endpoint Analysis:

    • Plasma CETP Activity: Measure ex vivo transfer of [3H]-CE from exogenous HDL to LDL in plasma samples.

    • Lipoprotein Profiling: Use FPLC (Fast Protein Liquid Chromatography) to separate plasma into VLDL, LDL, and HDL fractions.

    • Quantification: Measure Cholesterol and Triglyceride content in each fraction.

  • Expected Result: A dose-dependent inhibition of CETP activity (>80% inhibition at 3 mg/kg) and a significant elevation of HDL-C (+40-60%) with a concomitant reduction in the LDL/HDL ratio.[1]

DOT Diagram: Preclinical Evaluation Workflow

Preclinical_Workflow cluster_vitro Stage 1: In Vitro Screening cluster_vivo Stage 2: In Vivo Validation SPA SPA Assay (IC50 Determination) Mouse hCETP/apoB-100 Transgenic Mice SPA->Mouse Potency Confirmed (<10nM) H295R H295R Cell Assay (Safety: CYP11B2 mRNA) Rat Telemetry Rat Model (BP Monitoring) H295R->Rat No Aldosterone Induction Analysis1 Efficacy: Increased HDL-C Decreased LDL-C Mouse->Analysis1 Lipid Profile (FPLC) Analysis2 Safety: No Hypertension Rat->Analysis2 Hemodynamics (MAP/HR)

Caption: The critical path for validating BMS-795311 involves establishing potency (SPA), ruling out aldosterone toxicity (H295R), and confirming efficacy in humanized mouse models.

PART 5: THERAPEUTIC POTENTIAL & TRANSLATION[1]

Addressing Residual Risk

Despite aggressive LDL lowering with statins and PCSK9 inhibitors, a significant "residual risk" of Major Adverse Cardiovascular Events (MACE) remains. This is often attributed to low HDL-C and persistent inflammation.[1] BMS-795311 offers a therapeutic avenue to:

  • Maximize HDL-C: Achieving levels >100 mg/dL, potentially turning the tide on plaque accumulation.[1]

  • Promote Regression: By enhancing the cholesterol gradient, BMS-795311 may facilitate the removal of cholesterol from foam cells in the arterial wall (macrophage-to-feces transport).[1]

Current Status

While BMS-795311 demonstrated a superior preclinical profile to torcetrapib, the broader class of CETP inhibitors has faced hurdles in Phase III trials (e.g., evacetrapib, dalcetrapib). However, the successful safety profile of anacetrapib (REVEAL trial) proved that CETP inhibition can reduce cardiovascular events without toxicity. BMS-795311 remains a vital tool compound for researchers investigating the specific contribution of CETP inhibition to atherosclerosis regression, independent of blood pressure confounders.[1]

PART 6: REFERENCES

  • Qiao, J. X., et al. (2015).[1][5] Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311).[1] Journal of Medicinal Chemistry, 58(22), 9010–9026. [1]

  • Revanasiddappa, P. D. (2016).[1] Mechanism of Inhibition of Cholesteryl Ester Transfer Protein by Small Molecule Inhibitors. The Journal of Physical Chemistry B, 120(33), 8254-8263. [1]

  • Tall, A. R., & Rader, D. J. (2018).[1] Trials and Tribulations of CETP Inhibitors. Circulation Research, 122(1), 106-112.[1] [1]

  • Barter, P. J., et al. (2007).[1] Effects of Torcetrapib in Patients at High Risk for Coronary Events. New England Journal of Medicine, 357, 2109-2122. [1]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Human Whole Plasma Assay (hWPA) of BMS-795311

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a Human Whole Plasma Assay (hWPA) to determine the inhibitory activ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and execution of a Human Whole Plasma Assay (hWPA) to determine the inhibitory activity of compounds targeting the Cholesteryl Ester Transfer Protein (CETP). With a specific focus on the potent CETP inhibitor BMS-795311, this guide details the scientific rationale, step-by-step protocols, data analysis, and critical quality control measures. The methodologies described herein are designed to ensure robust, reproducible, and biologically relevant measurements of CETP inhibition directly within the complex milieu of human plasma.

Introduction: The Role of CETP and the Rationale for the hWPA

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from anti-atherogenic high-density lipoproteins (HDL) to pro-atherogenic apolipoprotein B-containing lipoproteins, such as very-low-density (VLDL) and low-density (LDL) lipoproteins, in exchange for triglycerides.[1][2][3] This action remodels lipoprotein particles and plays a crucial role in the reverse cholesterol transport pathway. Inhibition of CETP is a significant therapeutic strategy aimed at raising HDL cholesterol levels, which is generally associated with a reduced risk of cardiovascular disease.

BMS-795311 is a potent, orally bioavailable inhibitor of CETP.[4][5] While its potency can be determined using purified enzyme systems (IC50 = 4 nM in a scintillation proximity assay), evaluating its activity in a human whole plasma assay (hWPA) provides a more physiologically relevant measure (IC50 = 0.22 µM).[4][5] The hWPA accounts for factors present in plasma that can influence a compound's inhibitory effect, such as protein binding, competition with endogenous substrates, and the presence of various lipoprotein particles. This assay is therefore indispensable for characterizing the pharmacological activity of CETP inhibitors in a setting that more closely mimics the in vivo environment.

Assay Principle: Fluorometric Detection of CETP-Mediated Lipid Transfer

The most common and high-throughput-compatible method for an hWPA relies on a fluorometric, donor-acceptor particle system.[1][2][3] This guide will focus on this methodology due to its robustness and commercial availability.

The core principle is as follows:

  • Donor Particle: A synthetic lipoprotein-like particle contains a fluorescently labeled neutral lipid (e.g., a cholesteryl ester analog). At high concentrations within this particle, the fluorophore's signal is self-quenched.

  • Acceptor Particle: A second, unlabeled lipoprotein particle is present in the assay.

  • CETP Activity: Endogenous CETP present in the human plasma sample facilitates the transfer of the fluorescent lipid from the donor to the acceptor particle.

  • Signal Generation: As the fluorescent lipid is transferred and diluted in the acceptor particle, the self-quenching is relieved, resulting in a measurable increase in fluorescence intensity.

  • Inhibition Measurement: The presence of a CETP inhibitor, such as BMS-795311, blocks this transfer. The potency of the inhibitor is therefore directly proportional to the reduction in the rate of fluorescence increase.

This relationship allows for the quantitative determination of CETP inhibition and the calculation of key parameters like the half-maximal inhibitory concentration (IC50).

CETP_Assay_Principle Donor Donor Particle Fluorescent Lipid (Self-Quenched) Donor_post Donor Particle (Depleted) Donor->Donor_post Endogenous Plasma CETP Acceptor Acceptor Particle (Unlabeled) Acceptor_post Acceptor Particle Fluorescent Lipid (De-Quenched) Signal Increased Fluorescence Acceptor_post->Signal Donor_inhib Donor Particle Fluorescent Lipid (Self-Quenched) Acceptor_inhib Acceptor Particle (Unlabeled) Inhibitor BMS-795311 Inhibitor->Donor_inhib

Caption: Principle of the fluorometric CETP hWPA and its inhibition by BMS-795311.

Materials and Reagents

Reagent/MaterialRecommended Source/Specification
Instrumentation
Fluorescence Microplate ReaderCapable of kinetic reads at 37°C (e.g., Ex/Em = 465/535 nm)
96-well Black, Flat-Bottom PlatesLow-fluorescence, suitable for assay
37°C Incubator
Multichannel Pipettes
Assay Components
CETP Activity Assay Kite.g., Sigma-Aldrich (MAK106), Abnova (KA0790)
- Donor Particle SolutionProprietary self-quenched fluorescent lipid substrate
- Acceptor Particle SolutionProprietary unlabeled lipid particle
- CETP Assay BufferProvided with kit
Samples and Controls
Human PlasmaPooled, normal, collected in K2EDTA tubes. Store at -80°C.
BMS-795311Analytical grade standard
TorcetrapibKnown CETP inhibitor for positive control (e.g., PZ0170)
Dimethyl Sulfoxide (DMSO)ACS grade, for compound dilution

Detailed Experimental Protocols

Preparation of Reagents and Compounds
  • Assay Buffer: Warm the provided CETP Assay Buffer to room temperature before use.

  • Human Plasma Preparation:

    • Thaw pooled human plasma on ice. Once thawed, keep on ice.

    • Centrifuge the plasma at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

    • Prepare a 1:10 dilution of the plasma in CETP Assay Buffer (e.g., 50 µL plasma + 450 µL buffer). This diluted plasma will be used in the assay wells. Keep on ice.

  • Compound Preparation (BMS-795311):

    • Prepare a 10 mM stock solution of BMS-795311 in 100% DMSO.

    • Create a serial dilution series of BMS-795311 in DMSO. For a typical 8-point dose-response curve, a 3-fold or 4-fold dilution series is recommended, starting from a high concentration (e.g., 1 mM).

    • Prepare a "vehicle" control containing only DMSO.

  • Positive Inhibitor Control (Torcetrapib):

    • Prepare a stock solution and a working concentration of Torcetrapib in DMSO that is known to give >90% inhibition (e.g., 10 µM).

Assay Workflow Diagram

hWPA_Workflow cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-Well) cluster_reaction 3. Reaction & Incubation cluster_read 4. Data Acquisition prep_reagents Prepare Assay Buffer & Dilute Plasma prep_compounds Create Serial Dilution of BMS-795311 in DMSO add_compounds Add 2 µL of DMSO or Compound Dilution to Wells prep_compounds->add_compounds add_plasma Add 10 µL of Diluted Human Plasma to Wells add_compounds->add_plasma add_mastermix Add Master Mix: - Donor Particles - Acceptor Particles - Assay Buffer add_plasma->add_mastermix incubate Incubate at 37°C (e.g., 1-3 hours) add_mastermix->incubate read_plate Read Fluorescence Kinetically (Ex/Em = 465/535 nm) incubate->read_plate

Caption: Step-by-step experimental workflow for the CETP hWPA.

Assay Procedure (96-Well Plate Format)
  • Compound Plating: Add 2 µL of the BMS-795311 serial dilutions, DMSO vehicle control, or positive inhibitor control to the appropriate wells of a black 96-well plate.

  • Plasma Addition: Add 10 µL of the 1:10 diluted human plasma to each well containing the test compounds.

  • Master Mix Preparation: Prepare a reaction master mix for the required number of wells. For each well, combine:

    • 4 µL Donor Particle Solution

    • 4 µL Acceptor Particle Solution

    • 180 µL CETP Assay Buffer

  • Reaction Initiation: Add 188 µL of the master mix to each well. The final assay volume will be 200 µL.

  • Incubation and Reading:

    • Immediately place the plate in a fluorescence reader pre-heated to 37°C.

    • Measure the fluorescence kinetically (e.g., every 5 minutes) for a period of 1 to 3 hours at Ex/Em wavelengths of 465/535 nm. The optimal incubation time may vary depending on the activity of the plasma pool and should be within the linear range of the reaction.[6]

Control Wells
  • 100% Activity Control (Vehicle): Wells containing diluted plasma and 2 µL of DMSO. Represents uninhibited CETP activity.

  • 0% Activity Control (Blank): Wells containing all assay components except plasma. This measures the background fluorescence.

  • Positive Inhibitor Control: Wells containing diluted plasma and a concentration of Torcetrapib known to cause maximal inhibition. This validates the assay's ability to detect inhibition.

  • Test Wells: Wells containing diluted plasma and the BMS-795311 serial dilutions.

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of fluorescence increase (RFU/min) from the linear portion of the kinetic read.

  • Background Subtraction: Subtract the average rate of the "0% Activity Control" (Blank) wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each concentration of BMS-795311: % Inhibition = (1 - (Rate_Test_Well / Rate_Vehicle_Control)) * 100

  • Generate IC50 Curve:

    • Plot the % Inhibition versus the corresponding log concentration of BMS-795311.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of BMS-795311 that produces 50% inhibition of CETP activity.

ParameterDescriptionExample Value
IC50 Concentration for 50% inhibition0.22 µM (for BMS-795311)[4]
Hill Slope Steepness of the dose-response curve~1.0
Max Inhibition Maximum achievable inhibition>95%
Z'-factor Assay quality metric> 0.5 (for robust assay)

Assay Validation and Quality Control

To ensure the integrity and reliability of the data, the following validation parameters should be assessed:

  • Intra-assay Precision: The variability within a single assay plate, determined by running multiple replicates of control samples. The coefficient of variation (%CV) should ideally be <15%.

  • Inter-assay Precision: The variability between different assay plates run on different days. The %CV should ideally be <20%.

  • Z'-factor: A statistical measure of assay quality, calculated from the 100% activity and positive inhibitor controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.

  • Plasma Stability: Ensure that the CETP activity in the plasma is stable under the storage (-80°C) and experimental conditions.[2] Samples should not be stored at 2-8°C.[2]

References

  • Dousset, N., & Douste-Blazy, L. (Year). Fluorescent Determination of Cholesteryl Ester Transfer Protein (CETP) Activity in Plasma. Clinical Chemistry, Volume 38. [Link]

  • Brousseau, M. E., et al. (2004). Raising High-Density Lipoprotein in Humans Through Inhibition of Cholesteryl Ester Transfer Protein. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(1), 139-145. [Link]

  • Lamarche, B., et al. (1998). Immunospecific scintillation proximity assay of cholesteryl ester transfer protein activity. Journal of Lipid Research, 39(8), 1708-1716. [Link]

  • Shrestha, S., et al. (2014). Association of circulating cholesteryl ester transfer protein activity with incidence of cardiovascular disease in the community. Journal of the American Heart Association, 3(3), e000927. [Link]

  • Krishna, R., et al. (2012). Phase 0 study of the inhibition of cholesteryl ester transfer protein activity by JNJ-28545595 in plasma from normolipidemic and dyslipidemic humans. Clinical Chemistry and Laboratory Medicine, 50(8), 1419-1426. [Link]

  • Morton, R. E. (1986). Method for measuring the activities of cholesteryl ester transfer protein (lipid transfer protein). Journal of Lipid Research, 27(5), 523-529. [Link]

  • Jiang, X. C., et al. (1999). Plasma CETP Activity and Lipid Analysis. Arteriosclerosis, Thrombosis, and Vascular Biology, 19(10), 2442-2448. [Link]

Sources

Application

Application Note: Optimized Suspension Formulation of BMS-795311 in Carboxymethyl Cellulose

Executive Summary BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP), utilized primarily in cardiovascular research to study high-density lipoprotein (HDL) metabolism. Due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BMS-795311 is a potent, orally bioavailable inhibitor of Cholesteryl Ester Transfer Protein (CETP), utilized primarily in cardiovascular research to study high-density lipoprotein (HDL) metabolism. Due to its lipophilic nature and low aqueous solubility (Class II/IV), BMS-795311 requires a specialized vehicle to ensure consistent oral bioavailability.

This guide details the preparation of a 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) / 0.25% (v/v) Tween 80 suspension. This formulation utilizes Tween 80 as a wetting agent to overcome hydrophobicity and CMC as a viscosity modifier to prevent rapid sedimentation (Ostwald ripening) and ensure dose uniformity.

Scientific Background & Rationale

The Challenge: Hydrophobicity

BMS-795311 is a small molecule inhibitor with high lipophilicity. When introduced to an aqueous environment without modification, the compound tends to agglomerate, leading to:

  • Poor wettability: The powder floats on water due to high interfacial tension.

  • Inconsistent dosing: Aggregates lead to variability in the actual mass delivered per gavage.

  • Low Bioavailability: Large particle sizes reduce the effective surface area available for dissolution in the gastrointestinal tract.

The Solution: The CMC/Tween 80 System

To counteract these physical properties, we employ a dual-component vehicle:

  • Polysorbate 80 (Tween 80): A non-ionic surfactant that lowers the interfacial tension between the drug particle and the aqueous medium, allowing the particle to be "wetted."

  • Sodium Carboxymethyl Cellulose (Na-CMC): An anionic polymer that increases the viscosity of the continuous phase. This slows the sedimentation rate (Stokes' Law) and creates a steric barrier between particles to prevent re-agglomeration.

Formulation Mechanism

FormulationMechanism cluster_0 Physicochemical Interaction Drug BMS-795311 (Hydrophobic Particle) Tween Tween 80 (Surfactant) Drug->Tween Wetting (Reduces Surface Tension) Suspension Stable Suspension (Steric Stabilization) Tween->Suspension Dispersed Particles CMC Na-CMC (Polymer Network) CMC->Suspension Viscosity Increase (Prevents Sedimentation)

Figure 1: Mechanism of action for the CMC/Tween 80 vehicle system stabilizing hydrophobic BMS-795311 particles.

Materials and Equipment

Reagents
ReagentGradeSpecification
BMS-795311 High Purity (>98%)CETP Inhibitor
Sodium Carboxymethyl Cellulose USP/ReagentLow to Medium Viscosity (e.g., 400-800 cP for 2% sol)
Tween 80 USP/NFPolysorbate 80 (Surfactant)
Water HPLC/Milli-QDeionized, sterile filtered
Equipment
  • Analytical Balance (Precision ±0.1 mg)

  • Probe Sonicator (e.g., QSonica or Branson) or Bath Sonicator

  • Magnetic Stirrer & Hot Plate

  • Glass Mortar and Pestle (Critical for levigation)

  • Vortex Mixer

Protocol: Vehicle Preparation (Stock Solution)

Target: 100 mL of Vehicle (0.5% CMC / 0.25% Tween 80). Note: Prepare this vehicle 24 hours in advance to ensure complete hydration of the polymer.

  • Heat Water: Heat 90 mL of deionized water to approximately 70–80°C.

    • Why: Hot water prevents CMC from clumping ("fish-eyes") initially, though it dissolves best as it cools.

  • Disperse CMC: Slowly sprinkle 0.5 g of Na-CMC powder into the vortex of the stirring hot water. Do not dump it in all at once.

  • Cool and Hydrate: Remove from heat and continue stirring. As the solution cools to room temperature, the polymer will begin to hydrate and thicken.

  • Add Surfactant: Once cooled to <30°C, add 0.25 mL (approx. 270 mg) of Tween 80.

  • Clarification (Overnight): Cover and stir gently (or store at 4°C) overnight.

    • Checkpoint: The final solution should be clear to slightly opalescent, with no visible floating gel particles.

  • Final Volume: Adjust volume to 100 mL with deionized water.

Protocol: BMS-795311 Suspension Preparation

Scenario: Preparing 10 mL of a 10 mg/mL suspension.

Step 1: Weighing and Pre-Wetting (Levigation)
  • Weigh 100 mg of BMS-795311 and transfer it to a glass mortar.

  • Add a small volume (approx. 200–300 µL) of the Vehicle (prepared in Section 4) directly onto the powder.

  • Triturate: Use the pestle to grind the powder and liquid into a smooth, thick paste.

    • Critical Step: This "levigation" process removes air pockets from the powder and coats the particles with surfactant, preventing them from floating when the bulk liquid is added.

Step 2: Geometric Dilution
  • Add approximately 1 mL of the Vehicle to the mortar. Triturate until the paste is evenly dispersed.

  • Add another 2 mL of Vehicle; mix thoroughly.

  • Transfer the contents from the mortar into a tared 15 mL or 20 mL vial.

  • Rinse the mortar with 2-3 mL of Vehicle and add to the vial to ensure full drug recovery.

  • Add Vehicle to the vial until the total volume is 10 mL .

Step 3: Homogenization
  • Vortex the vial for 30 seconds to mix.

  • Sonication:

    • Probe Sonicator: 20% amplitude, 5 seconds ON / 5 seconds OFF, for 1 minute total (on ice).

    • Bath Sonicator: Sonicate for 10–15 minutes.

    • Goal: Break down any remaining micro-aggregates.[1] The suspension should appear uniform and milky white.

Step 4: Quality Control
  • Visual Inspection: Invert the vial. There should be no clumps sticking to the bottom or "rafts" floating on top.

  • Syringeability: Test by drawing 0.5 mL into the size of syringe/needle intended for dosing (e.g., 20G or 22G) to ensure no clogging occurs.

ProtocolWorkflow Start Start: Weigh BMS-795311 Levigate Levigation (Grind with minimal Vehicle) Start->Levigate Dilute Geometric Dilution (Add Vehicle in steps) Levigate->Dilute Transfer Transfer to Vial Dilute->Transfer Sonicate Sonication (Break Aggregates) Transfer->Sonicate QC QC Check (Visual & Syringeability) Sonicate->QC

Figure 2: Step-by-step workflow for the preparation of the BMS-795311 suspension.

Storage and Stability

  • Storage: Store at 4°C.

  • Shelf Life: While CMC vehicles are stable, the drug suspension should ideally be prepared fresh daily or weekly at most to prevent crystal growth (Ostwald ripening) or chemical degradation.

  • Usage: Always vortex and invert the vial at least 10 times immediately before dosing to ensure resuspension.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Powder floating on top Insufficient wetting (High surface tension).Increase Tween 80 conc. to 0.5% or ensure thorough levigation in the mortar before adding bulk liquid.
Clumps at bottom Incomplete dispersion.Probe sonicate for longer duration. Ensure geometric dilution was followed.
Gel lumps in vehicle CMC did not hydrate fully.Prepare vehicle 24h in advance; ensure water was hot during initial CMC addition.
Clogged Needle Particle size too large.Increase sonication intensity. Switch to a lower gauge needle (e.g., 18G) if permissible for the animal model.

References

  • Provides specific guidance on "Oral Formulation 5" using 0.5% CMC and 0.25% Tween 80.
  • Confirms BMS-795311 as a CETP inhibitor and provides solubility d
  • Silverson Machines. (n.d.). Preparation of Carboxymethyl Cellulose (CMC) Solutions. Retrieved October 26, 2023, from [Link]

    • Authoritative source on the physics of dispersing CMC polymers.
  • Supports the biological activity and usage context.

Sources

Method

Application Notes and Protocols: Design of Preclinical Pharmacokinetic Studies for BMS-795311 in Monkeys and Dogs

Abstract This document provides a comprehensive guide for designing and executing preclinical pharmacokinetic (PK) studies of BMS-795311 in two key non-rodent species: the cynomolgus monkey and the beagle dog. As drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for designing and executing preclinical pharmacokinetic (PK) studies of BMS-795311 in two key non-rodent species: the cynomolgus monkey and the beagle dog. As drug development professionals are aware, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to predicting its human PK profile and ensuring its safety and efficacy.[1][2] This guide offers a detailed framework, from strategic pre-study considerations to in-depth experimental protocols and data analysis, grounded in scientific rationale and regulatory expectations. The methodologies described herein are designed to generate robust and reliable data to support the progression of BMS-795311 through the drug development pipeline.

Introduction to BMS-795311 and the Imperative for Pharmacokinetic Profiling

While specific details regarding the therapeutic target and mechanism of action of BMS-795311 are proprietary, it is characterized as a small molecule entity under development. The transition from in vitro discovery to in vivo evaluation necessitates a comprehensive characterization of its pharmacokinetic behavior.[2] Preclinical PK studies are a cornerstone of this process, providing critical insights that inform dose selection for toxicology studies and first-in-human clinical trials.[3][4] The primary objectives of these studies are to delineate the PK profile of BMS-795311 following both intravenous (IV) and oral (PO) administration, thereby determining key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

The selection of appropriate animal models is paramount for the successful translation of preclinical data to the clinical setting.[4] For small molecules, regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), typically require PK and toxicology data from both a rodent and a non-rodent species.[5][6] This dual-species approach helps to identify potential inter-species differences in metabolism and disposition, providing a more comprehensive safety and exposure assessment.

Pre-study Considerations: A Foundation for Robust Study Design

Rationale for Species Selection: The Cynomolgus Monkey and Beagle Dog

The choice of non-rodent species is a critical decision in preclinical development.[7] The beagle dog and the cynomolgus monkey are standardly used in the pharmaceutical industry for several well-established reasons:

  • Physiological and Metabolic Similarity to Humans: Both species share similarities with humans in terms of their anatomy, physiology, and drug-metabolizing enzymes. While no animal model perfectly replicates human physiology, dogs and monkeys often provide complementary data that, when considered together, can offer a more complete picture of a drug's potential behavior in humans.[8]

  • Historical Data and Regulatory Acceptance: Decades of use in preclinical safety and metabolism studies have resulted in a vast repository of historical control data for both species. This historical context aids in the interpretation of study findings. Furthermore, regulatory agencies worldwide are familiar with and readily accept data from studies conducted in these species.[9]

  • Practical Considerations: Both species are of a suitable size for serial blood sampling, which is essential for generating detailed pharmacokinetic profiles. Their husbandry and handling procedures are also well-established in a laboratory setting.

Dose Selection Strategy

The selection of appropriate dose levels is crucial for obtaining meaningful PK data. Doses should be chosen to provide exposures that are relevant to the anticipated therapeutic range and should also be well-tolerated by the animals. A multi-faceted approach to dose selection is recommended:

  • In Vitro Data: Data from in vitro assays, such as metabolic stability in liver microsomes and hepatocytes from different species (including human, monkey, and dog), can provide an early indication of potential inter-species differences in clearance.

  • In Vivo Allometric Scaling: If preliminary PK data from rodent studies are available, allometric scaling can be used to predict the pharmacokinetic parameters in larger species and humans.

  • Tolerability Studies: A small-scale, non-GLP (Good Laboratory Practice) dose range-finding study in a few animals of each species can be invaluable for identifying the maximum tolerated dose (MTD).

For the initial PK studies of BMS-795311, a minimum of two dose levels for oral administration and one for intravenous administration are recommended.

Ethical Considerations and Regulatory Compliance

All animal studies must be conducted in strict accordance with ethical guidelines and regulatory requirements. Key principles include the "3Rs": Replacement, Reduction, and Refinement.[8][10]

  • Replacement: Utilizing non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals.

Protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11] All procedures should adhere to guidelines such as the "Guide for the Care and Use of Laboratory Animals" and relevant national and international regulations.[11][12] Studies intended for regulatory submission must be conducted in compliance with Good Laboratory Practices (GLP).[1][13]

Experimental Design

A crossover study design is often employed for these types of PK studies as it allows for each animal to serve as its own control, thereby reducing inter-animal variability. A sufficient washout period between dosing phases is critical to ensure that the drug is completely cleared from the system before the next dose is administered.

Study Groups and Dosing Regimens
Species Group Number of Animals (Male/Female) Route of Administration Dose Level
Cynomolgus Monkey 13/3Intravenous (IV)1 mg/kg
23/3Oral (PO) - Gavage5 mg/kg
33/3Oral (PO) - Gavage20 mg/kg
Beagle Dog 13/3Intravenous (IV)1 mg/kg
23/3Oral (PO) - Capsule5 mg/kg
33/3Oral (PO) - Capsule20 mg/kg
Sampling Schedule

A robust blood sampling schedule is essential for accurately defining the plasma concentration-time profile of BMS-795311. The following schedule is recommended:

  • Pre-dose (0 h)

  • Post-dose:

    • IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24, 48, and 72 hours

    • PO: 15, 30 minutes; 1, 2, 4, 8, 12, 24, 48, and 72 hours

This schedule is designed to capture the initial distribution phase, the peak concentration (Cmax), and the terminal elimination phase.

Experimental_Workflow cluster_prestudy Pre-study Phase cluster_study In-Life Phase cluster_poststudy Post-Life & Analysis Phase Dose_Selection Dose Range Finding & Selection Protocol_Approval IACUC Protocol Approval Dose_Selection->Protocol_Approval Animal_Acclimation Animal Acclimation & Health Checks Protocol_Approval->Animal_Acclimation Dosing_IV Intravenous Dosing Animal_Acclimation->Dosing_IV Dosing_PO Oral Dosing Animal_Acclimation->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Washout Washout Period Blood_Sampling->Washout If crossover design Plasma_Processing Plasma Sample Processing Blood_Sampling->Plasma_Processing Washout->Dosing_IV Washout->Dosing_PO Bioanalysis LC-MS/MS Bioanalysis Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Reporting Study Report Generation PK_Analysis->Reporting

Caption: Experimental workflow for the preclinical pharmacokinetic study of BMS-795311.

Detailed Experimental Protocols

Animal Handling and Dosing
  • Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the study initiation.

  • Fasting: Animals should be fasted overnight prior to dosing and for 4 hours post-dose. Water should be available ad libitum.

  • Intravenous Administration: The calculated dose of BMS-795311, formulated in a suitable vehicle (e.g., saline, 5% dextrose in water), should be administered as a slow bolus injection into a peripheral vein (e.g., cephalic vein in dogs, saphenous vein in monkeys).

  • Oral Administration:

    • Monkeys: The drug formulation should be administered via oral gavage.

    • Dogs: The drug can be administered in a gelatin capsule.

Blood Sample Collection and Processing
  • Collection: Approximately 1-2 mL of whole blood should be collected at each time point into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

  • Processing:

    • Immediately following collection, gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant.

    • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

    • Carefully aspirate the supernatant (plasma) into pre-labeled cryovials.

    • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.[14][15]

Protocol for Bioanalytical Method Validation:

A full validation of the bioanalytical method should be performed according to FDA and ICH M10 guidelines.[16][17] Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard (IS).Ensures that endogenous components of the matrix do not affect the quantification.[18]
Accuracy and Precision Within ±15% of the nominal concentration (±20% at the LLOQ).Demonstrates the closeness of the measured values to the true values and the reproducibility of the assay.[16]
Calibration Curve Correlation coefficient (r²) ≥ 0.99.Establishes the relationship between the instrument response and the concentration of the analyte.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Defines the lower boundary of the quantifiable range.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte.Critical for ensuring accurate quantification in biological samples.[19]
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage).Ensures the integrity of the analyte from sample collection to analysis.

Sample Preparation Protocol (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

Key Pharmacokinetic Parameters:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

  • t1/2: Terminal elimination half-life.

  • CL: Total body clearance.

  • Vdss: Volume of distribution at steady state.

  • F%: Absolute oral bioavailability, calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Hypothetical Pharmacokinetic Data for BMS-795311:

Species Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC(0-inf) (ng*h/mL) t1/2 (h) CL (mL/min/kg) Vdss (L/kg) F%
Monkey IV15000.0812008.513.95.2-
PO58001.030009.1--50
PO2035001.5130009.5--54
Dog IV14500.08150010.211.14.8-
PO512002.0600011.0--80
PO2050002.52500011.5--83

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust framework for the preclinical pharmacokinetic evaluation of BMS-795311 in cynomolgus monkeys and beagle dogs. The successful execution of these studies will yield critical data on the absorption, distribution, metabolism, and excretion of the compound, which is essential for informed decision-making in the drug development process. These data will be instrumental in designing toxicology studies and predicting the human pharmacokinetic profile, ultimately guiding the clinical development of BMS-795311.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Understanding FDA Expectations for GLP Preclinical Data: Key Insights for Biotech Firms. (2026, February 14). Infinix Bio. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Non-rodent In Vivo PK Service. (2024, June 15). Creative Biolabs. Retrieved from [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Retrieved from [Link]

  • Pharmacokinetic characterization of BMS-936561, an anti-CD70 antibody-drug conjugate, in preclinical animal species and prediction of its pharmacokinetics in humans. (2016, March 15). PubMed. Retrieved from [Link]

  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved from [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 23). YouTube. Retrieved from [Link]

  • Preclinical Development of Nononcogenic Drugs (Small and Large Molecules). (n.d.). ResearchGate. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022, April 15). LCGC International. Retrieved from [Link]

  • (PDF) Pharmacokinetic characterization of BMS-936561, an anti-CD70 antibody-drug conjugate, in preclinical animal species and prediction of its pharmacokinetics in humans: PHARMACOKINETICS OF αCD70_MED-A. (2015, May 15). ResearchGate. Retrieved from [Link]_

  • Ethical use of animals in medicine testing. (2025, November 27). European Medicines Agency. Retrieved from [Link]

  • Animal Use and Welfare. (n.d.). Efpia. Retrieved from [Link]

  • Regulations: Animal Testing for Drug Development? (2024, October 16). St. Hope Rx. Retrieved from [Link]

  • Preclinical & Nonclinical Studies: What's the Difference? (2020, July 29). Premier Research. Retrieved from [Link]

  • A CHANGING PARADIGM FOR NON-RODENT SPECIES IN NONCLINICAL SAFETY STUDIES. (n.d.). Altasciences. Retrieved from [Link]

  • Model-fitted monkey and dog PK parameters and predicted human PK parameters. (n.d.). ResearchGate. Retrieved from [Link]

  • Regulation of Animal Research. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans. (2024, September 16). PubMed. Retrieved from [Link]

  • The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Abrocitinib, a Selective Janus Kinase Inhibitor, in Humans. (n.d.). ResearchGate. Retrieved from [Link]

  • Dogs and monkeys in preclinical drug development: the challenge of reducing and replacing. (2013, September 15). PubMed. Retrieved from [Link]

  • The Metabolism and Disposition of Brepocitinib in Humans and Characterization of the Formation Mechanism of an Aminopyridine Metabolite. (2024, June 17). PubMed. Retrieved from [Link]

  • The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans. (n.d.). Academia.edu. Retrieved from [Link]

  • The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans. (2014, April 15). PubMed. Retrieved from [Link]

  • Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data. (2024, December 15). MDPI. Retrieved from [Link]

Sources

Application

Application Note: Preparation of BMS-795311 Oral Suspension for Preclinical Studies

Abstract & Scope This technical guide details the standard operating procedure (SOP) for formulating BMS-795311 , a potent Cholesteryl Ester Transfer Protein (CETP) inhibitor, for oral administration. Unlike soluble smal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the standard operating procedure (SOP) for formulating BMS-795311 , a potent Cholesteryl Ester Transfer Protein (CETP) inhibitor, for oral administration. Unlike soluble small molecules, BMS-795311 exhibits high lipophilicity and poor aqueous solubility, necessitating a stable suspension vehicle for reproducible in vivo exposure.

While solution-based formulations (e.g., 100% PEG400) exist for acute pharmacokinetic (PK) studies, they are often unsuitable for chronic efficacy models due to vehicle-induced gastrointestinal intolerance. This protocol focuses on the 0.5% Carboxymethylcellulose (CMC) / 0.25% Tween 80 suspension system, the industry "gold standard" for chronic dosing of this compound class, ensuring optimal homogeneity, syringeability, and bioavailability.

Physicochemical Context & Strategy

Compound Profile[1]
  • Target: Cholesteryl Ester Transfer Protein (CETP).[1]

  • Mechanism: Inhibits the transfer of cholesteryl esters from HDL to LDL/VLDL, raising HDL-C levels.

  • Solubility Class: BCS Class II/IV (Low Solubility).

  • Appearance: White to off-white crystalline solid.

Formulation Logic

The formulation strategy relies on steric stabilization and wetting :

  • 0.5% CMC (Carboxymethylcellulose): Acts as a viscosity modifier.[2] It increases the density of the continuous phase, retarding the sedimentation rate of drug particles (Stokes' Law).

  • 0.25% Tween 80 (Polysorbate 80): A non-ionic surfactant. It lowers the interfacial tension between the hydrophobic BMS-795311 crystals and the aqueous vehicle, ensuring wetting and preventing particle agglomeration (clumping).

Critical Insight: Attempting to suspend BMS-795311 in pure water or saline will result in rapid phase separation and "flotation" of the drug, leading to massive dosing errors (up to ±50% dose variation).

Materials & Equipment

Reagents
ComponentGradeRoleStorage
BMS-795311 >98% PurityActive Pharmaceutical Ingredient (API)-20°C, Desiccated
Sodium Carboxymethylcellulose USP (Low/Med Viscosity)Suspending AgentRT, Dry
Tween 80 (Polysorbate 80) USP/NFWetting Agent/SurfactantRT, Dark
Sterile Water for Injection USPSolventRT
Equipment
  • High-Shear Homogenizer (e.g., Polytron) or Probe Sonicator .

  • Magnetic Stir Plate with stir bars.

  • Mortar and Pestle (Agate preferred for minimal loss).

  • Analytical Balance (Precision ±0.1 mg).

  • Gavage Needles: 18-20G (Mice) or 16-18G (Rats).

Protocol 1: Preparation of Vehicle (Stock Solution)

Target Volume: 500 mL | Stability: 4 Weeks at 4°C

  • Heat Water: Heat 300 mL (60% of final volume) of sterile water to 80°C .

    • Why: CMC disperses best in hot water but dissolves in cold water. Adding it to cold water causes "fish-eyes" (gel clumps).

  • Disperse CMC: Slowly sprinkle 2.5 g of CMC powder into the vortex of the hot water while stirring rapidly. Continue stirring for 15 minutes until fully dispersed (solution will look cloudy/white).

  • Cool & Hydrate: Add the remaining 200 mL of cold sterile water (4°C) to the mixture. Transfer to a cold room or ice bath and stir until the solution reaches room temperature.

    • Result: The solution will turn clear/translucent as the CMC hydrates and dissolves.

  • Add Surfactant: Add 1.25 g (approx. 1.15 mL) of Tween 80. Stir gently for 20 minutes to avoid foaming.

  • Sterilization (Optional): If using for >3 days, autoclave at 121°C for 20 mins before adding Tween 80 (Tween can degrade), or filter sterilize (0.22 µm) if viscosity permits. For standard oral gavage, clean preparation is usually sufficient without sterilization.

Protocol 2: Preparation of BMS-795311 Suspension

Example: Preparing 10 mL at 10 mg/mL

Workflow Diagram

G Start Start: Calculate API Requirement Weigh Weigh BMS-795311 (Micronized Powder) Start->Weigh Levigate Levigation (Wetting) Add 2-3 drops Tween 80 or Vehicle Grind to smooth paste Weigh->Levigate Critical Step Dilute Geometric Dilution Add Vehicle in small increments Levigate->Dilute Slow Addition Sonicate Sonication / Homogenization Break agglomerates Dilute->Sonicate QC QC Check Visual: No clumps Optional: HPLC Verification Sonicate->QC Dose Ready for Dosing (Keep stirring) QC->Dose

Caption: Step-by-step workflow for preparing a homogeneous BMS-795311 suspension.

Detailed Steps
  • Calculation:

    • Target Conc: 10 mg/mL.

    • Target Vol: 10 mL.

    • Required API: 100 mg.

    • Correction Factor: If the salt form or purity is <100%, adjust mass accordingly.

  • Weighing & Micronization:

    • Weigh 100 mg of BMS-795311.

    • Crucial: If the powder appears coarse or crystalline, grind it gently in an agate mortar to reduce particle size (<50 µm recommended). Large particles clog gavage needles.

  • Levigation (The "Wetting" Step):

    • Place the powder in a mortar or a 20 mL glass scintillation vial.

    • Add a small volume (approx. 200-300 µL) of the Vehicle (0.5% CMC/0.25% Tween).

    • Mix with the pestle or a spatula to form a smooth, lump-free paste .

    • Why: This displaces air from the particle surface and ensures the surfactant coats the drug.

  • Geometric Dilution:

    • Gradually add the remaining vehicle in small aliquots (e.g., 1 mL, then 2 mL, then 5 mL), mixing thoroughly between additions.

    • Transfer to the final container.

  • Dispersion (Sonication):

    • Probe sonicate (20% amplitude, 3 pulses of 5 seconds) or bath sonicate for 10-15 minutes.

    • Goal: Break up any remaining micro-agglomerates. The suspension should look uniform and milky white.

  • Final Volume Adjustment:

    • Transfer to a graduated cylinder and bring to final volume (10 mL) with vehicle if necessary (account for foam).

Quality Control & Troubleshooting

QC Parameters
ParameterAcceptance CriteriaMethod
Visual Appearance Uniform, milky white, no settling for >5 minsVisual Inspection
Resuspendability Fully dispersed with 3 inversionsManual Inversion
Syringeability Smooth flow through 20G needleFunctional Test
Concentration ±10% of Target (e.g., 9.0 - 11.0 mg/mL)HPLC (Optional)
Troubleshooting Guide
  • Problem: Rapid Sedimentation (Settling within 1 minute).

    • Cause: Particle size too large or vehicle viscosity too low.

    • Fix: Grind API finer before mixing. Increase CMC concentration to 1.0%.

  • Problem: "Clumping" or particles floating on top.

    • Cause: Poor wetting (Levigation skipped).

    • Fix: You cannot fix this easily once diluted. Discard and restart, ensuring a proper paste is formed during the Levigation step.

  • Problem: Bubbles/Foam.

    • Cause: Vigorous shaking of Tween 80.

    • Fix: Allow to stand for 30 mins or centrifuge briefly at low speed (500 x g) to break foam.

Storage and Stability

  • Shelf Life: Suspensions of BMS-795311 are physically stable for 3-5 days at 4°C .

  • Dosing Protocol: Always vortex or stir the suspension immediately prior to drawing into the syringe.

  • Long-term: Do not store formulated suspensions for >1 week due to potential crystal growth (Ostwald ripening) or microbial growth in the CMC vehicle.

References

  • Gad, S. C., et al. (2016). Vehicles for Oral Dosing: Practical Selection and Usage. Gad Consulting Services. Retrieved from [Link]

  • Singh, S., et al. (2010). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: BMS-795311 Solubility &amp; Handling Guide

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Optimization of BMS-795311 Aqueous Solubility for In Vitro Applications Last Updated: February 22, 2026[1]

Introduction: The Hydrophobicity Challenge

BMS-795311 is a potent cholesteryl ester transfer protein (CETP) inhibitor.[1][2][3][4] Structurally, it is a triphenylethanamine derivative with a molecular weight of ~671.5 g/mol and high lipophilicity (LogP > 5). While this lipophilicity aids in membrane permeability, it presents a significant hurdle in aqueous cell culture environments.

The most common failure mode with BMS-795311 in vitro is "silent precipitation" —where the compound crashes out of solution upon contact with aqueous media, forming micro-crystals that are invisible to the naked eye but result in inconsistent dosing and physical toxicity to cells.

This guide provides validated protocols to solubilize BMS-795311, ensuring bioavailability and experimental reproducibility.

Part 1: Preparation & Storage (The Basics)

Q: What is the optimal solvent for creating a Master Stock solution?

A: Dimethyl Sulfoxide (DMSO) is the required solvent.[1] BMS-795311 is practically insoluble in water.[1]

  • Solubility Limit: You can achieve >10 mg/mL in pure DMSO.[1]

  • Protocol:

    • Weigh the powder in a glass vial (avoid plastic if possible to prevent static loss).

    • Add high-grade (cell culture tested) DMSO.[1]

    • Vortex vigorously for 30 seconds.

    • Critical Step: If the solution is cloudy, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be crystal clear.

Q: How should I store the stock to prevent degradation?

A: Moisture is the enemy.[1] DMSO is hygroscopic (absorbs water from air), and water ingress will cause BMS-795311 to precipitate inside the stock vial over time.[1]

  • Storage: Aliquot into single-use volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Temperature: -20°C or -80°C.

  • Shelf Life: 6 months at -20°C; up to 2 years at -80°C.[1]

Part 2: The Critical Step (Dilution Strategy)

Q: Why does the compound precipitate when I add the stock directly to my media?

A: This is known as "Solvent Shock." When a droplet of DMSO-dissolved hydrophobic compound hits an aqueous buffer, the DMSO rapidly diffuses into the water.[1] This strips the "hydration shell" from the compound faster than the compound can disperse, causing local supersaturation and immediate precipitation.

Q: How do I prevent Solvent Shock?

A: Use the "Intermediate Dilution Method" or a carrier molecule like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

Method A: The Intermediate Step (For concentrations < 10 µM)

Instead of spiking 1 µL of stock into 10 mL of media, perform a serial dilution in DMSO first, then a rapid dispersion step.[1]

Method B: The Carrier System (For concentrations > 10 µM)

For higher concentrations, simple DMSO dilution often fails.[1] You must use an encapsulating agent.[1] HP-β-CD forms a toroidal structure with a hydrophobic interior (holding the drug) and hydrophilic exterior (dissolving in water).[1]

Workflow Visualization: Preventing Precipitation

BMS_Solubility_Workflow Start BMS-795311 Powder Stock Master Stock (10 mM in DMSO) Start->Stock Decision Target Concentration? Stock->Decision Complexation Complexation Step: Add Drug to CD solution Sonicate 37°C Stock->Complexation Add dropwise LowConc Low (<10 µM) Decision->LowConc HighConc High (>10 µM) or Sensitive Cells Decision->HighConc DirectSpike Direct Spike (Risk of Precip!) LowConc->DirectSpike Not Recommended SerialDil Serial Dilution in DMSO (1000x of Final Conc) LowConc->SerialDil Cyclodextrin Prepare 20% HP-β-CD Stock in Water HighConc->Cyclodextrin MediaAdd Rapid Addition to Warm Media (Vortexing) SerialDil->MediaAdd Final Stable Cell Culture Solution MediaAdd->Final Cyclodextrin->Complexation Complexation->Final

Figure 1: Decision tree for solubilizing BMS-795311 based on required concentration.[1] Method B (Cyclodextrin) is recommended for high-fidelity experiments.[1]

Part 3: Advanced Protocols & Troubleshooting

Protocol: HP-β-CD Complexation (The "Gold Standard")

Use this method if you observe crystal formation or if your cells are sensitive to DMSO (>0.1%).[1]

  • Prepare Vehicle: Dissolve 2-Hydroxypropyl-β-cyclodextrin (Sigma H107 or similar) in cell culture water to make a 20% (w/v) stock solution.[1] Filter sterilize (0.22 µm).

  • Prepare Drug: Have your BMS-795311 DMSO stock ready (e.g., 10 mM).[1]

  • Complexation:

    • Add the BMS-795311 DMSO stock dropwise to the 20% HP-β-CD solution while vortexing.

    • Target Ratio: Ensure the final DMSO concentration in this mix is < 5%.[1]

    • Incubate: Place the mixture in a shaker or water bath at 37°C for 30–60 minutes. This allows the drug to enter the cyclodextrin cavity.

  • Dilute: Add this complexed solution to your cell culture media. The final HP-β-CD concentration on cells should be < 0.5-1% to avoid cholesterol stripping from cell membranes.[1]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding to media Solvent Shock / Local SupersaturationDo not add static drops.[1] Vortex the media while adding the drug. Switch to HP-β-CD method.
Crystals visible after 24h incubation Thermodynamic instabilityThe concentration exceeds the aqueous solubility limit. Refresh media more frequently or lower the concentration.
Unexpected Cell Death (Control vs. Treated) DMSO Toxicity or Vehicle InterferenceCheck final DMSO %.[1] If >0.1%, reduce it.[1] Run a "Vehicle Only" control (DMSO + Media) to confirm toxicity isn't from the solvent.
Loss of Biological Activity (CETP Inhibition) Drug Adsorption to PlasticLipophilic drugs stick to polystyrene plates.[1] Use glass-coated plates or add 0.1% BSA (Bovine Serum Albumin) to media to act as a carrier.[1]

Part 4: Biological Context & Validation[1]

Q: How do I verify the drug is actually in solution?

A: Do not rely on visual inspection alone.

  • Centrifugation Test: Spin an aliquot of your prepared media at 13,000 x g for 10 minutes. Measure the absorbance (UV/Vis) or analyze the supernatant via HPLC.[1] If the concentration in the supernatant is lower than calculated, you have precipitation.

  • Turbidity: Measure OD600. An increase in optical density compared to the vehicle control indicates micro-precipitation.

Q: Will the vehicle interfere with CETP/Lipid studies?

A: Yes, it is possible.

  • Cyclodextrins: At high concentrations (>2%), cyclodextrins can extract cholesterol from cell membranes, potentially confounding lipid metabolism studies.[1] Keep final CD concentration below 0.5% .

  • Serum: Fetal Bovine Serum (FBS) contains lipoproteins.[1] BMS-795311 is a CETP inhibitor; therefore, the presence of exogenous CETP or lipoproteins in your serum must be accounted for in your experimental design.[1]

References

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. Bulletin #102.[1][5] Available at: [Link][1]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 11679639 (BMS-795311).[1] Available at: [Link][1]

Sources

Optimization

Technical Support Center: BMS-795311 Solubility &amp; Handling Guide

Current Status: Operational Topic: Troubleshooting Precipitation in Aqueous Buffers Compound: BMS-795311 (CETP Inhibitor) Audience: Research Scientists & Assay Development Leads Executive Summary BMS-795311 is a highly p...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Precipitation in Aqueous Buffers Compound: BMS-795311 (CETP Inhibitor) Audience: Research Scientists & Assay Development Leads

Executive Summary

BMS-795311 is a highly potent Cholesteryl Ester Transfer Protein (CETP) inhibitor.[1][2][3] While chemically stable, its utility in biological assays is frequently compromised by its extreme lipophilicity and high fluorine content.

The most common user report is "inconsistent IC50 values" or "visible turbidity," both of which stem from rapid precipitation upon aqueous dilution . This guide provides the mechanistic understanding and validated protocols to maintain BMS-795311 in solution for reproducible data.

Part 1: The Mechanistic Challenge

Why is BMS-795311 crashing out? BMS-795311 is not merely "hydrophobic"; it is a fluorinated, high-molecular-weight lipophile (C33H23F10NO3). When you pipette a DMSO stock solution directly into a purely aqueous buffer (like PBS or RPMI), you induce a solvent shock .

  • Kinetic vs. Thermodynamic Solubility: In DMSO, the compound is thermodynamically stable. Upon introduction to water, the DMSO diffuses away rapidly. The BMS-795311 molecules are left "stranded" in a high-dielectric environment.

  • Aggregation: To minimize the energy penalty of exposing their hydrophobic fluorinated motifs to water, the molecules instantly aggregate. This forms micro-precipitates that may be invisible to the naked eye but will sediment or stick to plasticware, effectively lowering the free concentration in your assay.

Visualizing the Failure Mode

The following diagram illustrates the "Crash Effect" when improper dilution techniques are used.

precipitation_mechanism Stock DMSO Stock (Solvated BMS-795311) Shock Solvent Shock (Rapid DMSO Diffusion) Stock->Shock Direct Addition Buffer Aqueous Buffer (High Dielectric) Buffer->Shock Nucleation Nucleation (Hydrophobic Clustering) Shock->Nucleation Thermodynamic Instability Precipitate Precipitation/Adsorption (Loss of Bioactivity) Nucleation->Precipitate Ostwald Ripening

Figure 1: The kinetic pathway of precipitation when lipophilic stocks are introduced to aqueous media without stabilization.

Part 2: Troubleshooting & FAQs

Q1: I see a white precipitate immediately after adding the drug to my cell culture media. Is my batch defective? A: Unlikely. This is a formulation failure, not a compound failure.

  • Cause: You likely exceeded the aqueous solubility limit (often < 1 µM in pure PBS) or introduced the DMSO stock too rapidly.

  • Fix: Do not dilute directly from 10 mM stock to assay concentration. Use an intermediate dilution step (see Protocol A below) and ensure your media contains a carrier protein like BSA or FBS (1-10%) to sequester the lipophile.

Q2: My IC50 curves are flat or shift wildly between days. A: This suggests non-specific binding (NSB) .

  • Mechanism: BMS-795311 is "sticky." If it precipitates, it adheres to the polystyrene walls of your microplate or pipette tips.

  • Fix: Use Low-Binding plates and tips. Alternatively, include 0.01% Tween-20 or Triton X-100 in your assay buffer to maintain solubility, provided your cells/enzyme can tolerate the surfactant.

Q3: Can I make a 1 mM stock in PBS to save time? A: Absolutely not. BMS-795311 is practically insoluble in water. You must maintain the compound in organic solvent (DMSO) at high concentration (e.g., 10 mM) and only dilute into aqueous buffer immediately before use.

Q4: What is the maximum DMSO concentration I should use? A: For BMS-795311, you are balancing solubility against cellular toxicity.

  • Target: Keep final DMSO < 0.5% (v/v).

  • Warning: If you go below 0.1% DMSO without a carrier protein, the compound may precipitate. A final DMSO concentration of 0.1% - 0.5% acts as a co-solvent to assist solubility.

Part 3: Validated Protocols
Protocol A: The "Intermediate Shift" Serial Dilution

Best for: In vitro enzymatic assays (IC50 determination). Principle: Perform all serial dilutions in 100% DMSO first. This ensures every concentration point is accurate before it ever touches water.

Materials:

  • BMS-795311 Stock (10 mM in DMSO)

  • 96-well Polypropylene (PP) Plate (solvent resistant)

  • Assay Buffer (e.g., HEPES/PBS + 0.01% Tween-20)

Workflow:

  • Preparation: Add 100% DMSO to columns 2-11 of the PP plate.

  • Serial Dilution: Add stock to column 1. Transfer serially to generate a dose-response curve (e.g., 1:3 dilution).

    • Result: You now have a plate of BMS-795311 in 100% DMSO at 1000x your final assay concentration.

  • Intermediate Step (Optional but Recommended): Transfer 2 µL from the DMSO plate to an intermediate plate containing 198 µL of buffer with surfactant/protein . Mix rapidly.

  • Final Transfer: Transfer the requisite volume from the intermediate plate to your assay plate.

Protocol B: In Vivo Formulation (Oral Gavage)

Best for: Animal studies (Mice/Rats). Principle: Aqueous buffers will fail here. You must use a lipid-based or surfactant-heavy vehicle system [1][3].

Recommended Vehicle Recipe:

Component Percentage (v/v) Function
PEG 300 10% Co-solvent (Primary solubilizer)
Tween 80 5% Surfactant (Prevents aggregation)

| Water/Saline | 85% | Bulk Diluent |

Preparation Steps:

  • Dissolve BMS-795311 in the required volume of PEG 300 first. Vortex until clear.

  • Add Tween 80 to the PEG/Drug mixture. Vortex thoroughly.

  • Slowly add Water/Saline while vortexing.

    • Note: If the solution turns milky, sonicate at 37°C for 5-10 minutes. If it remains cloudy, the dose is too high for this vehicle; consider using Corn Oil as a 100% vehicle instead.

Part 4: Visualizing the Correct Workflow

The following diagram outlines the "Intermediate Shift" method, which is the gold standard for handling lipophilic CETP inhibitors like BMS-795311.

dilution_workflow Stock 10 mM Stock (100% DMSO) DMSO_Plate Serial Dilution Plate (100% DMSO) Stock->DMSO_Plate Step 1: Dilute in Solvent Inter_Plate Intermediate Plate (10% DMSO + Buffer) DMSO_Plate->Inter_Plate Step 2: 1:10 Spike (Rapid Mixing) Assay_Plate Final Assay Plate (0.1% DMSO + Cells/Enzyme) Inter_Plate->Assay_Plate Step 3: Final Transfer (Solubility Stabilized)

Figure 2: The "Intermediate Shift" protocol prevents precipitation by ensuring concentration accuracy in the solvent phase before aqueous introduction.

References
  • Qiao, J. X., et al. (2015). Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors.[1][3] Journal of Medicinal Chemistry.[1] (Cited via product datasheets).

Sources

Troubleshooting

Technical Support Center: Optimizing Incubation Time for the BMS-795311 CETP Assay

Welcome to the technical support resource for the Cholesteryl Ester Transfer Protein (CETP) inhibitor, BMS-795311. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the Cholesteryl Ester Transfer Protein (CETP) inhibitor, BMS-795311. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing incubation times in your CETP assays. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with BMS-795311 in a CETP assay.

Q1: What is a typical starting point for incubation time in a CETP assay with BMS-795311?

A1: Based on established protocols for fluorescent CETP assays, a common starting point for the total reaction incubation time is between 30 to 180 minutes at 37°C.[1][2] Some commercially available kits suggest a 3-hour incubation.[1] However, this is highly dependent on the specific assay conditions, including the source and concentration of CETP, and the concentration of the donor and acceptor substrates. Linearity of the assay may be achieved with higher plasma concentrations and shorter incubation times.[1]

Q2: My IC50 value for BMS-795311 is different from the literature values. Could incubation time be the cause?

A2: Absolutely. The reported IC50 values for BMS-795311 are 4 nM in an enzyme-based scintillation proximity assay (SPA) and 0.22 µM in a human whole plasma assay (hWPA).[3][4] A discrepancy between your results and these values could indeed be due to suboptimal incubation times. The IC50 of an inhibitor can be significantly influenced by the pre-incubation time (the time the inhibitor and enzyme are incubated together before adding the substrate) and the reaction incubation time (the time the full reaction is allowed to proceed). This is especially true if the inhibitor exhibits time-dependent binding characteristics.

Q3: What is time-dependent inhibition, and how do I know if BMS-795311 is a time-dependent inhibitor of CETP?

A3: Time-dependent inhibition (TDI) occurs when the inhibitory effect of a compound increases with the duration of pre-incubation with the enzyme before the addition of the substrate. This can be due to slow binding, conformational changes in the enzyme upon binding, or irreversible covalent modification.

To determine if BMS-795311 exhibits TDI in your assay system, you can perform an "IC50 shift" experiment. This involves measuring the IC50 of BMS-795311 with and without a pre-incubation step. A significant decrease in the IC50 value (a "leftward shift" in the dose-response curve) with pre-incubation suggests time-dependent inhibition.

Q4: Why is pre-incubation of BMS-795311 with CETP important?

A4: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the enzymatic reaction is initiated by the addition of the substrate. For inhibitors that are slow-binding or time-dependent, omitting a pre-incubation step can lead to an underestimation of the inhibitor's potency (i.e., a higher IC50 value). The optimal pre-incubation time is the duration required to achieve maximal inhibition at a given inhibitor concentration.

Troubleshooting Guide: Optimizing Incubation Time

This section provides a structured approach to troubleshooting common issues related to incubation time in your BMS-795311 CETP assay.

Problem 1: High Variability in IC50 Values

Possible Cause: Inconsistent incubation times or temperatures.

Troubleshooting Steps:

  • Ensure Temperature Stability: CETP activity is sensitive to temperature fluctuations.[1] Use a water bath or a calibrated incubator to maintain a constant 37°C throughout the incubation period.

  • Standardize Timing: Use a multichannel pipette or an automated liquid handler to ensure simultaneous addition of reagents, especially the inhibitor and substrate, to all wells.

  • Prevent Evaporation: Seal plates securely, especially for longer incubation times, to prevent changes in reagent concentrations.

Problem 2: IC50 Value is Higher Than Expected

Possible Cause: Insufficient pre-incubation or reaction time, particularly if BMS-795311 acts as a slow-binding or time-dependent inhibitor.

Troubleshooting Workflow:

The following diagram outlines a decision-making process to determine if your incubation parameters are optimal.

G cluster_0 Troubleshooting High IC50 start High IC50 for BMS-795311 Observed q1 Is the assay linear over the chosen reaction time? start->q1 a1_no Reaction rate is decreasing over time. q1->a1_no No q2 Have you performed a pre-incubation step? q1->q2 Yes s1 Reduce reaction time or decrease CETP concentration to ensure initial velocity conditions. a1_no->s1 s1->q2 a2_no No pre-incubation performed. q2->a2_no No q3 Does a longer pre-incubation time decrease the IC50? q2->q3 Yes s2 Introduce a pre-incubation step (e.g., 30 min) of CETP and BMS-795311 before adding substrate. a2_no->s2 s2->q3 a3_yes IC50 decreases with longer pre-incubation. q3->a3_yes Yes a3_no IC50 is independent of pre-incubation time. q3->a3_no No s3 BMS-795311 may be a slow-binding or time-dependent inhibitor. Determine optimal pre-incubation time via a time-course experiment. a3_yes->s3 end_node Optimized Incubation Time Achieved s3->end_node s4 The inhibitor is likely not time-dependent. Re-evaluate other assay parameters (e.g., reagent concentrations, buffer composition). a3_no->s4 G cluster_1 Pre-incubation Time Optimization Workflow cluster_2 Vary Pre-incubation Time at 37°C A Prepare serial dilutions of BMS-795311 B Add CETP and BMS-795311 to plate A->B C1 0 min B->C1 C2 15 min B->C2 C3 30 min B->C3 C4 60 min B->C4 C5 90 min B->C5 C6 120 min B->C6 D Initiate reaction by adding donor/acceptor substrates C1->D C2->D C3->D C4->D C5->D C6->D E Incubate for pre-determined linear reaction time at 37°C D->E F Read end-point fluorescence E->F G Calculate IC50 for each pre-incubation time F->G H Plot IC50 vs. Pre-incubation Time G->H I Determine optimal pre-incubation time (plateau of IC50) H->I

Caption: Experimental workflow for determining optimal pre-incubation time.

Data Summary Table

The following table summarizes the key parameters to consider when optimizing your incubation time and the expected outcomes.

ParameterRecommended Starting PointRationale and Expected Outcome of Optimization
Reaction Incubation Time 30-180 minutesEnsure the assay is within the linear range of the enzymatic reaction to accurately measure initial velocity. Optimization prevents underestimation of enzyme activity due to substrate depletion or product inhibition.
Pre-incubation Time 0-30 minutesCrucial for slow-binding or time-dependent inhibitors. An optimized pre-incubation time allows the inhibitor-enzyme binding to reach equilibrium, resulting in a more accurate and potentially lower IC50 value.
Temperature 37°CCETP is a mammalian enzyme, and its activity is optimal at physiological temperature. Maintaining a constant temperature is critical for reproducibility.

By systematically evaluating and optimizing your incubation parameters, you can significantly improve the accuracy and reliability of your BMS-795311 CETP assay data.

References

  • Bio-Rad. (n.d.). Protocol: Determining Optimum Length of Incubation, Plating Density. Retrieved from [Link]

  • InfinixBio. (n.d.). Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Retrieved from [Link]

  • NCBI. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from [Link]

  • Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Retrieved from [Link]

  • Gotto, A. M., et al. (2014). Effects of the CETP inhibitor evacetrapib administered as monotherapy or in combination with statins on HDL and LDL cholesterol: a randomized controlled trial. JAMA, 306(19), 2099-2109.
  • Krishna, R., et al. (2009). Single-dose pharmacokinetics and pharmacodynamics of anacetrapib, a potent cholesteryl ester transfer protein (CETP) inhibitor, in healthy subjects. British Journal of Clinical Pharmacology, 68(4), 535-543.
  • Millar, J. S., et al. (2015). Anacetrapib lowers LDL by increasing ApoB clearance in mildly hypercholesterolemic subjects.
  • Niesor, E. J., et al. (2006). Description of the torcetrapib series of cholesteryl ester transfer protein inhibitors, including mechanism of action. Journal of Lipid Research, 47(3), 548-557.
  • Okabe, T., et al. (2016). Mechanism of Inhibition of Cholesteryl Ester Transfer Protein by Small Molecule Inhibitors. PLOS ONE, 11(8), e0161436.
  • Roar Biomedical. (n.d.). Product Information Roar CETP Activity Assay Kit. Retrieved from [Link]

  • Shaihutdinova, Z. M., et al. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaya Khimiya, 71(2), 81-94.
  • Tall, A. R., et al. (2018). Cholesteryl ester transfer protein and its inhibitors. Journal of Lipid Research, 59(4), 573-583.
  • Technology Networks. (n.d.). Evaluation Of Single Point And IC50 Shift Assays For Measuring Time-Dependent Inhibition Of Drug Discovery Compounds. Retrieved from [Link]

  • Zelle, M., et al. (2015). CYP‐mediated drug–drug interactions with evacetrapib, an investigational CETP inhibitor: in vitro prediction and clinical outcome. British Journal of Clinical Pharmacology, 80(5), 1155-1165.
  • van der Tuin, S. J., et al. (2016). Analysis of “On/Off” Kinetics of a CETP Inhibitor Using a Mechanistic Model of Lipoprotein Metabolism and Kinetics. CPT: Pharmacometrics & Systems Pharmacology, 5(11), 589-597.
  • BioAssay Systems. (n.d.). CETP Inhibitor Drug Screening Kit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving BMS-795311 Variability in hCETP Transgenic Mice

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: BMS-795311 (CETP Inhibitor) Optimization Last Updated: February 22, 2026 Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: BMS-795311 (CETP Inhibitor) Optimization Last Updated: February 22, 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your data with BMS-795311 in human CETP (hCETP) transgenic mice is showing unacceptable variability.

BMS-795311 is a potent, orally active inhibitor of Cholesteryl Ester Transfer Protein (CETP), typically exhibiting an IC


 in the low nanomolar range (approx. 4 nM).[1][2] However, its physicochemical properties (high lipophilicity) and the dynamic nature of the hCETP mouse model often lead to "noisy" data.

This guide moves beyond basic protocols to address the causality of variability. We focus on three critical failure points: Formulation/PK , Dietary Induction , and Ex Vivo Assay Fidelity .

Module 1: Pharmacokinetic (PK) & Formulation Variability

User Query:

"My plasma exposure levels for BMS-795311 are inconsistent between mice within the same dosing group. Some show high inhibition, others near zero. Why?"

Root Cause Analysis:

BMS-795311 is a highly lipophilic small molecule. The primary source of PK variability is solubility-limited absorption . If dosed as a coarse suspension in a simple aqueous vehicle, the compound suffers from "brick dust" delivery—absorption becomes dependent on individual bile salt secretion, which varies wildly in mice.

Troubleshooting Protocol: Vehicle Selection

Do NOT use simple saline or PBS. You must use a vehicle that enhances wetting and solubilization.

Vehicle ClassRecommended FormulationPros/Cons
Lipid-Based (Gold Standard) Corn Oil or Olive Oil (100%)Pros: Maximizes absorption for lipophilic drugs; mimics post-prandial state.Cons: Messy gavage; caloric load may confound metabolic data if not controlled.
Surfactant/Polymer 0.5% CMC + 0.25% Tween 80 Pros: Standard suspension vehicle; easier to handle.Cons: Requires particle size reduction (sonication/milling) to ensure uniformity.
Co-solvent 10% PEG400 + 90% (0.5% Methylcellulose) Pros: Good wetting properties.Cons: PEG can cause osmotic diarrhea in mice if volume is too high (>5-10 mL/kg).
The "Self-Validating" Dosing Workflow

To ensure your dosing is not the source of error, follow this preparation logic:

FormulationWorkflow Start Weigh BMS-795311 Step1 Wetting Step (Add small vol Tween 80 or DMSO) Start->Step1 Step2 Dispersion (Add bulk vehicle: CMC or Oil) Step1->Step2 Step3 Homogenization (Probe Sonicate 2x30s) Step2->Step3 Check Visual Check (No visible clumps?) Step3->Check Check->Step3 Fail Dose Oral Gavage (Resuspend between every 3rd mouse) Check->Dose Pass

Figure 1: Critical formulation workflow to prevent suspension settling, a common cause of intra-group variability.

Module 2: Biological & Model Variability (The hCETP Mouse)

User Query:

"The baseline CETP activity in my control mice fluctuates week-to-week. How can I calculate percent inhibition if the baseline moves?"

Root Cause Analysis:

Unlike humans, mice do not naturally express CETP.[3] In transgenic models (e.g., APOE*3-Leiden.CETP or simple hCETP Tg), the expression of the transgene is often driven by promoters sensitive to metabolic status. Diet is the switch.

CETP travels bound to HDL.[4][5] If you alter the lipid content of the diet, you alter the lipoprotein pool size, which stabilizes (or destabilizes) the CETP protein in circulation.

Strategic Guide: Diet & Fasting Standardization
  • Dietary Induction:

    • Chow Diet: Results in low, variable CETP expression. Hard to measure inhibition windows.

    • Western-Type Diet (High Fat/Cholesterol): strongly induces CETP activity. This provides a high "signal" baseline, making it easier to see the "noise" reduction from BMS-795311.

  • Circadian/Fasting Effects:

    • CETP activity is influenced by post-prandial lipemia.

    • Rule: Always bleed mice after a standardized fast (e.g., 4-6 hours). Bleeding fed mice introduces triglycerides (TG) that compete for CETP transfer, confounding the assay.

Comparison of Experimental States:

FactorLow Variability State (Target)High Variability State (Avoid)
Diet Western Diet (0.15% - 0.25% Cholesterol)Standard Chow (Low lipid load)
Fasting 4-6 Hour Fast (Morning)Non-fasted / Random fed
Sex Single Sex (Females often have higher HDL)Mixed Sex groups (unless sex-diff is the goal)

Module 3: Ex Vivo Assay Optimization

User Query:

"My in vivo efficacy doesn't match my in vitro IC50. The inhibitor seems to 'fall off' during the assay."

Root Cause Analysis:

BMS-795311 is a tight-binding inhibitor, but dilution effects in ex vivo assays can lead to inhibitor dissociation if the equilibrium is disturbed. Furthermore, CETP is temperature-sensitive.

The Mechanism of Action & Inhibition

Understanding the pathway is crucial for troubleshooting the assay.

CETP_Mechanism HDL HDL Particle (Cholesteryl Esters - CE) CETP CETP Enzyme (Shuttle) HDL->CETP Donates CE LDL LDL/VLDL Particle (Triglycerides - TG) LDL->CETP Donates TG CETP->HDL Transfers TG CETP->LDL Transfers CE (Pro-Atherogenic) BMS BMS-795311 (Inhibitor) BMS->CETP  Blocks Tunnel/Binding Site

Figure 2: BMS-795311 blocks the transfer of Cholesteryl Esters (CE) from HDL to LDL.[1][6] The assay measures this transfer rate.

Assay Troubleshooting Checklist
  • Temperature Control:

    • Keep plasma samples on wet ice (4°C) immediately after collection.

    • CETP is unstable at room temperature over long periods.

    • Only warm to 37°C during the actual fluorescence/radioisotope transfer assay.

  • Dilution Factor:

    • The Trap: If you dilute the plasma 1:50 or 1:100 for the assay, the concentration of BMS-795311 also drops 1:100. If the drug concentration drops below its

      
       (inhibitory constant), it will dissociate from CETP, and you will measure "fake" activity (false negative inhibition).
      
    • The Fix: Use the smallest dilution possible (e.g., 1:10) or use a "undiluted" radioisotope method if sensitivity allows. Alternatively, spike the assay buffer with the inhibitor at the estimated plasma concentration (though this is technically difficult to estimate). Best practice: Validate the assay linearity with minimal dilution.

  • Substrate Source:

    • Ensure your donor (HDL) and acceptor (LDL) particles in the kit are human-derived or compatible. Mouse lipoproteins differ significantly in size and composition.

References

  • Bristol-Myers Squibb. (2008). Discovery of BMS-795311, a Potent and Orally Active CETP Inhibitor.[1] (Contextual chemical biology of the BMS CETP series).

  • InvivoChem. BMS-795311 Chemical Properties and Formulation. Retrieved from

  • Johnston, S.C., et al. (2026).[7] Mean pharmacokinetics data in mice... (Demonstrating PK variability in rodent oral dosing). PLOS ONE. Retrieved from

  • BenchChem. Torcetrapib In Vitro CETP Inhibition Assay Protocol. (Standard protocol applicable to BMS-795311 class inhibitors). Retrieved from

  • Tall, A. R., & Rader, D. J. (2018). CETP Inhibitors: Physiology and Clinical Outcomes.[5][8] (Review of mechanism and HDL/LDL transfer dynamics). Journal of Lipid Research.

For further assistance, please contact the Scientific Support Team with your specific lot number and current vehicle composition.

Sources

Troubleshooting

BMS-795311 vehicle selection for intravenous administration

[1] Current Status: Operational Topic: Vehicle Selection & Preparation for Intravenous (IV) Administration of BMS-795311 Target Audience: Preclinical Researchers, Formulation Scientists[1] Core Technical Directive BMS-79...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Topic: Vehicle Selection & Preparation for Intravenous (IV) Administration of BMS-795311 Target Audience: Preclinical Researchers, Formulation Scientists[1]

Core Technical Directive

BMS-795311 is a potent, orally bioactive Cholesteryl Ester Transfer Protein (CETP) inhibitor .[1][2][3][4] Due to its fluorinated benzamide structure, it exhibits low aqueous solubility (Class II/IV characteristics), presenting significant challenges for intravenous administration.[1]

For preclinical IV pharmacokinetics (PK) and efficacy studies, simple aqueous buffers (PBS/Saline) are insufficient and will result in immediate precipitation, embolization risk, and failed dosing.[1]

The "Gold Standard" IV Formulation

Based on physicochemical properties and validated preclinical datasets, the recommended vehicle for IV bolus or short infusion is a co-solvent system comprising DMSO, PEG300, Tween 80, and Saline.[1]

ComponentPercentage (v/v)Function
DMSO 10%Primary solubilizer (Stock solvent)
PEG 300 40%Co-solvent (Prevents precipitation upon dilution)
Tween 80 5%Surfactant (Stabilizes the interface)
Saline (0.9%) 45%Aqueous diluent (Adjusts tonicity)

Critical Warning: The order of addition is non-negotiable. Adding saline directly to the DMSO stock will cause irreversible precipitation. Follow the workflow in Section 3 exactly.

Experimental Protocol: Step-by-Step Preparation

Objective: Prepare a clear, particle-free solution at target concentration (typically 1–2 mg/mL for IV).

Reagents Required[1][5]
  • BMS-795311 (Solid powder, stored at -20°C)[1][4]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered[1]

  • Polyethylene Glycol 300 (PEG 300)[1]

  • Polysorbate 80 (Tween 80)[1]

  • Sterile Saline (0.9% NaCl)[1]

  • 0.22 µm PVDF or PES Syringe Filter[1]

Workflow Visualization

The following diagram illustrates the mandatory "Step-wise Dilution" method to maintain solubility thermodynamics.

FormulationWorkflow Start Weigh BMS-795311 (Solid Powder) Step1 1. Dissolve in DMSO (10% of final vol) Vortex until clear Start->Step1 Step2 2. Add PEG 300 (40% of final vol) Mix thoroughly Step1->Step2 Clear solution Step3 3. Add Tween 80 (5% of final vol) Vortex gently Step2->Step3 Viscous mix Step4 4. Add Saline slowly (45% of final vol) Invert to mix Step3->Step4 Homogeneous QC QC Check: Visual Clarity & Tyndall Effect Step4->QC Filter Sterile Filter (0.22 µm PVDF) QC->Filter Pass

Figure 1: Critical path for BMS-795311 formulation. Note that the aqueous phase (Saline) is added LAST.[1]

Troubleshooting & FAQs

This section addresses specific failure modes reported by formulation scientists working with lipophilic CETP inhibitors.

Q1: The solution turned cloudy immediately after adding Saline. Can I save it?

Answer: No.

  • Cause: This is "solvent shock."[1] You likely added the saline too fast or didn't mix the organic phase (DMSO/PEG/Tween) thoroughly before adding the aqueous phase.

  • Mechanism: BMS-795311 is highly lipophilic.[1] If the local concentration of water exceeds the drug's solubility limit before it is stabilized by the PEG/Tween micelles, it nucleates and precipitates.

  • Solution: Discard and restart. Ensure the DMSO/PEG/Tween mixture is perfectly homogeneous before dropwise addition of saline.

Q2: Can I substitute PEG 400 for PEG 300?

Answer: Yes, with caution.

  • Technical Context: PEG 400 is more viscous than PEG 300.[1] While it has similar solubilizing properties, the higher viscosity might make manual IV injection in small animals (mice) difficult (high back-pressure).[1]

  • Adjustment: If using PEG 400, ensure you warm the solution to 37°C prior to injection to reduce viscosity.

Q3: I observe hemolysis in my rat PK study. Is it the drug?

Answer: Likely the Vehicle.

  • Analysis: High concentrations of surfactants (Tween 80) and organic solvents (DMSO/PEG) can be hemolytic.[1] The 10:40:5:45 formulation is near the upper limit of tolerability for bolus IV.

  • Mitigation:

    • Slow Infusion: Do not administer as a rapid bolus (< 5 seconds). Inject slowly over 30–60 seconds.

    • Dilution: If sensitivity is high, reduce the dose concentration and increase the saline fraction, though this risks precipitation.

Q4: Can I use this formulation for Oral (PO) dosing as well?

Answer: Yes.

  • This formulation is fully compatible with oral gavage.[1] However, for oral studies, you can often use simpler suspensions (e.g., 0.5% Methylcellulose or Corn Oil) since complete solubility is not strictly required for oral absorption of this compound class.[1]

Decision Logic for Vehicle Customization

If the standard formulation fails (e.g., due to unusually high dose requirements), use this logic tree to adapt.

TroubleshootingTree Problem Issue: Precipitation at Target Conc. Check1 Is Conc > 2 mg/mL? Problem->Check1 Action1 Reduce Conc. Increase Inj. Volume Check1->Action1 Yes Check2 Check pH (Is it neutral?) Check1->Check2 No Action2 Acidify slightly (BMS-795311 is a weak base) Check2->Action2 No Action3 Switch to Cyclodextrin (20% HP-β-CD) Check2->Action3 Yes (Still precipitating)

Figure 2: Decision matrix for formulation optimization.

References

  • InvivoChem. BMS-795311 Product Data Sheet & Solubility Protocols. (Accessed 2024).[1]

  • Qiao, Z., et al. "Triphenylethanamine derivatives as cholesteryl ester transfer protein inhibitors: discovery of BMS-795311."[1][2] Journal of Medicinal Chemistry 58.22 (2015): 9010-9027.[1]

  • MedChemExpress. BMS-795311 Technical Report: In Vivo Formulation Guide.

  • Gad, S. C., et al. "Nonclinical vehicle use in studies by multiple routes in multiple species."[1] International Journal of Toxicology 35.6 (2016): 665-698.[1] (Reference for vehicle tolerability limits).

Sources

Optimization

Technical Support Center: BMS-795311 Canine Oral Absorption

Guide for Drug Development Professionals Welcome to the technical support center for BMS-795311. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Drug Development Professionals

Welcome to the technical support center for BMS-795311. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low oral absorption of BMS-795311 in canine models. As Senior Application Scientists, we have compiled this information to provide both a foundational understanding of the problem and actionable, field-proven strategies to overcome it.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues encountered during the preclinical development of BMS-795311, particularly concerning its oral pharmacokinetics in dogs.

Q1: We've observed very low oral bioavailability of BMS-795311 in our dog studies. Is this expected, and what are the underlying reasons?

A1: Yes, this is an expected finding. Published data confirms that BMS-795311, a potent cholesteryl ester transfer protein (CETP) inhibitor, exhibits poor oral bioavailability in dogs, reported to be as low as 5%.[1][2] This contrasts with higher bioavailability observed in other species like mice and rats (both 37%).[1][2]

The primary reasons for such low oral absorption in dogs are likely multifactorial and rooted in the compound's physicochemical properties:

  • Poor Aqueous Solubility: BMS-795311 is a lipophilic molecule. Like many compounds in the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability), the rate-limiting step for absorption is not its ability to cross the intestinal wall, but how quickly it can dissolve in the gastrointestinal fluids.[3] If the compound doesn't dissolve, it cannot be absorbed.

  • First-Pass Metabolism: While not explicitly detailed for BMS-795311 in dogs, extensive metabolism in the gut wall or liver after absorption can significantly reduce the amount of active drug reaching systemic circulation.

  • Canine GI Physiology: Dogs have a shorter gastrointestinal transit time and differences in luminal pH compared to humans, which can impact the dissolution and absorption window for poorly soluble drugs.[4]

Below is a summary of the reported pharmacokinetic parameters for BMS-795311 across various species, highlighting the challenge in dogs.

Table 1: Comparative Pharmacokinetics of BMS-795311

Species Oral Dose (mg/kg) Bioavailability (%) Cmax (ng/mL)
Mouse 10 37 5.3
Rat 10 37 17
Monkey 5 20 1.7
Dog 5 5 0.43

Data sourced from InvivoChem.[1]

Q2: What are the most effective formulation strategies to improve the oral absorption of a poorly soluble compound like BMS-795311 in dogs?

A2: Overcoming solubility-limited absorption requires advanced formulation strategies. The goal is to increase the concentration of the dissolved drug in the gastrointestinal tract. Based on extensive experience with BCS Class II compounds, we recommend exploring the following tiered approaches.

cluster_problem Problem Identification cluster_strategies Formulation Development Strategies cluster_solubility_methods Solubility Enhancement Methods cluster_prodrug_methods Prodrug Design cluster_advanced_methods Advanced Systems Problem Low Oral Bioavailability (<10%) of BMS-795311 in Dogs Solubility Strategy 1: Solubility Enhancement Problem->Solubility Initial Approach Prodrug Strategy 2: Prodrug Approach Problem->Prodrug Chemical Modification Advanced Strategy 3: Advanced Delivery Systems Problem->Advanced Complex Formulations SizeReduction Particle Size Reduction (Micronization/Nanosizing) Solubility->SizeReduction SolidDispersion Amorphous Solid Dispersions Solubility->SolidDispersion ProdrugDesign Mask Hydrophobic Moieties with Solubilizing Groups Prodrug->ProdrugDesign SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) Advanced->SEDDS cluster_lumen cluster_membrane cluster_circulation Parent_Insoluble BMS-795311 (Parent) - Poorly Soluble - Crystalline Prodrug_Soluble BMS-795311 Prodrug - Water-Soluble Absorbed Prodrug Absorption Prodrug_Soluble->Absorbed Dissolves & Permeates Parent_Active Active BMS-795311 Absorbed->Parent_Active Enzymatic Cleavage Enzymes Esterases / Phosphatases Enzymes->Absorbed Acts on Prodrug

Sources

Troubleshooting

Technical Support Center: Managing BMS-795311 Interference in Fluorescence-Based Assays

Welcome to the technical support resource for researchers utilizing BMS-795311 in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing BMS-795311 in their experimental workflows. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address potential interference of BMS-795311 in fluorescence-based assays. As a potent, orally bioavailable inhibitor of the cholesteryl ester transfer protein (CETP), BMS-795311 is a valuable tool in lipid metabolism research.[1][2][3] However, like many small molecules, its chemical structure may possess properties that can interfere with sensitive fluorescence detection methods.

This document will equip you with the knowledge to identify, troubleshoot, and mitigate potential artifacts, ensuring the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is BMS-795311 and what is its primary mechanism of action?

BMS-795311 is a potent inhibitor of the cholesteryl ester transfer protein (CETP).[1][2][3] Its mechanism of action involves blocking the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density (VLDL) and low-density (LDL) lipoproteins, which leads to an increase in HDL-cholesterol levels. It has been investigated for its potential in treating dyslipidemia.

Q2: Why might a small molecule like BMS-795311 interfere with fluorescence-based assays?

Small molecules can interfere with fluorescence assays through several mechanisms:

  • Autofluorescence: The molecule itself may absorb light at the excitation wavelength of the assay's fluorophore and emit light in the detection window, leading to a false-positive signal.[4][5]

  • Fluorescence Quenching: The compound can absorb the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a decreased signal and a potential false-negative result.[4][6][7][8][9] This is sometimes referred to as the "inner filter effect".[5][10]

  • Light Scattering: At higher concentrations, compounds can precipitate out of solution, causing light scattering that can be detected by the plate reader and interfere with the true fluorescence signal.[5]

  • Chemical Reactivity: The compound may react with assay components, such as the fluorophore or enzymes, altering the expected fluorescence output.[5]

Q3: What are the initial signs that BMS-795311 might be interfering with my assay?

Common indicators of compound interference include:

  • High background fluorescence in wells containing only the compound and buffer.

  • A dose-dependent decrease in fluorescence signal that is independent of the biological target's activity.

  • Poor Z'-factor (<0.5) in high-throughput screening (HTS) assays.[11]

  • Inconsistent or non-reproducible results.

  • An unexpected shift in the emission spectrum of your fluorophore.

Part 2: Troubleshooting and Mitigation Strategies

A systematic approach is crucial to identifying and resolving potential interference from BMS-795311. The following decision tree and detailed protocols will guide you through this process.

G cluster_0 Initial Observation cluster_1 Interference Identification cluster_2 Mitigation Strategies start Unexpected Assay Results (e.g., high background, low signal, poor Z') control_expts Run Control Experiments (Protocol 1) start->control_expts compound_only Compound-Only Control: High Signal? control_expts->compound_only fluorophore_compound Fluorophore + Compound Control: Low Signal? compound_only->fluorophore_compound No autofluorescence Diagnosis: Autofluorescence compound_only->autofluorescence Yes no_interference No Significant Interference (Re-evaluate primary assay parameters) fluorophore_compound->no_interference No quenching Diagnosis: Fluorescence Quenching fluorophore_compound->quenching Yes mitigate_af Mitigate Autofluorescence (Protocol 2) autofluorescence->mitigate_af mitigate_q Mitigate Quenching (Protocol 3) quenching->mitigate_q

Caption: A decision tree for troubleshooting BMS-795311 interference.

Protocol 1: Identifying the Type of Interference

This initial set of experiments is designed to determine if BMS-795311 is autofluorescent or if it quenches the signal of your chosen fluorophore.

Materials:

  • BMS-795311 stock solution

  • Assay buffer

  • Fluorophore used in your primary assay

  • Microplate reader with fluorescence detection capabilities

  • Black, non-binding surface microplates[11]

Procedure:

  • Prepare a dilution series of BMS-795311 in your assay buffer. The concentration range should span the concentrations used in your primary assay.

  • Set up the following controls in a microplate:

    • Buffer Blank: Wells containing only assay buffer.

    • Compound-Only Control: Wells containing each concentration of the BMS-795311 dilution series.[5]

    • Fluorophore-Only Control: Wells containing your assay fluorophore at its working concentration in assay buffer.

    • Fluorophore + Compound Control: Wells containing the assay fluorophore at its working concentration and each concentration of the BMS-795311 dilution series.[5]

  • Incubate the plate under the same conditions as your primary assay (temperature and time).

  • Measure the fluorescence using the same excitation and emission wavelengths as your primary assay.

Data Analysis:

Control GroupExpected Outcome if Interference is PresentType of Interference Indicated
Compound-Only Signal significantly above buffer blankAutofluorescence
Fluorophore + Compound Signal significantly lower than Fluorophore-OnlyFluorescence Quenching
Protocol 2: Mitigating Autofluorescence

If the "Compound-Only" control from Protocol 1 shows significant fluorescence, BMS-795311 is autofluorescent under your assay conditions. Here are strategies to mitigate this issue:

Strategy 1: Shift to Red-Shifted Fluorophores

Autofluorescence from small molecules is often more pronounced in the blue and green regions of the spectrum.[12][13] Shifting to fluorophores that excite and emit at longer wavelengths (red-shifted) can often resolve the issue.[12][13][14]

Step-by-Step:

  • Analyze Spectra: If possible, determine the excitation and emission spectra of BMS-795311. This can be done by scanning a range of wavelengths on a fluorescence plate reader.

  • Select an Alternative Fluorophore: Choose a fluorophore with excitation and emission maxima that do not overlap with the fluorescence profile of BMS-795311. Dyes that excite and emit in the far-red or near-infrared regions are often good candidates.[12]

  • Re-validate the Assay: Once a new fluorophore is selected, it is crucial to re-validate your assay to ensure it performs as expected.

Strategy 2: Use a "Pre-Read" Correction

If changing the fluorophore is not feasible, you can mathematically correct for the autofluorescence.

Step-by-Step:

  • Prepare your assay plate as usual.

  • Before adding the final component that initiates the biological reaction (e.g., ATP for a kinase assay), take a "pre-read" of the plate's fluorescence. This reading will capture the autofluorescence of BMS-795311.

  • Add the final component, incubate, and then take the final "post-read".

  • Subtract the "pre-read" values from the "post-read" values for each well to obtain the corrected fluorescence signal.

Protocol 3: Mitigating Fluorescence Quenching

If the "Fluorophore + Compound" control from Protocol 1 shows a signal decrease, BMS-795311 is quenching your fluorophore.

Strategy 1: Reduce Compound Concentration

Lowering the concentration of BMS-795311 may alleviate quenching. However, this is only a viable option if the compound's biological activity is maintained at the lower concentration.

Strategy 2: Use a Different Assay Format

If quenching cannot be overcome, switching to a non-fluorescence-based detection method is a robust solution.[5]

Alternative Assay Formats:

  • Luminescence-based assays: These assays measure light produced by a chemical reaction (e.g., luciferase) and are less susceptible to interference from colored or fluorescent compounds.[5]

  • AlphaScreen®/AlphaLISA®: These bead-based assays use a chemiluminescent signal that is time-resolved and has a large Stokes shift, reducing interference.

  • Label-free technologies: Methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) directly measure binding events without the need for fluorescent labels.

G cluster_0 Fluorescence Quenching Mechanism Excitation Excitation Light Fluorophore_Ground Fluorophore (Ground State) Excitation->Fluorophore_Ground Absorption Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Emission Fluorescence Emission Fluorophore_Excited->Emission Normal Pathway BMS795311 BMS-795311 Fluorophore_Excited->BMS795311 Energy Transfer (Quenching) Quenched_Emission Reduced/No Emission BMS795311->Quenched_Emission

Caption: The process of fluorescence quenching by a small molecule.

Part 3: Final Recommendations

  • Always run control experiments when working with a new compound in a fluorescence-based assay. This is the most reliable way to identify potential interference early on.

  • Consult the literature and compound databases for any known spectral properties of your small molecule.

  • When in doubt, use an orthogonal assay with a different detection method to confirm your primary assay's findings.[4][15] This is a critical step in validating your results and avoiding the pursuit of false positives or negatives.

By following the guidance in this document, researchers can confidently use BMS-795311 in their studies and ensure the generation of high-quality, reliable data.

References

  • Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure. Proteins: Structure, Function, and Bioinformatics, 1(2), 109-15. [Link]

  • Eftink, M. R., & Ghiron, C. A. (1986). Protein fluorescence quenching by small molecules. Proteins: Structure, Function, and Bioinformatics. [Link]

  • Glickman, J. F., et al. (2008). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. Journal of Biomolecular Screening.
  • Bio-Synthesis Inc. (n.d.). What is fluorescence quenching. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • Valeur, B. (2001). Quenching of fluorescence in small molecules. Accounts of Chemical Research.
  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from [Link]

  • FluoroFinder. (2023). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Ueno, T., & Nagano, T. (2011). Small-molecule fluorescent probes and their design. Chemical Society Reviews.
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Retrieved from [Link]

  • Immunomart. (n.d.). BMS-795311. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: BMS-795311 vs. Anacetrapib CETP Inhibition Potency

Executive Summary: The Divergence of Potency and Pharmacokinetics In the landscape of Cholesteryl Ester Transfer Protein (CETP) inhibition, Anacetrapib and BMS-795311 represent two distinct evolutionary branches of hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Potency and Pharmacokinetics

In the landscape of Cholesteryl Ester Transfer Protein (CETP) inhibition, Anacetrapib and BMS-795311 represent two distinct evolutionary branches of hydrophobic tunnel blockers. While both molecules achieve nanomolar potency against the purified enzyme, their behavior in complex biological matrices (human plasma) and in vivo tissue distribution diverges significantly.

  • Anacetrapib (Merck): A highly potent, tight-binding oxazolidinone that forms a stable complex with CETP and HDL. Its clinical utility was complicated by extreme lipophilicity (LogP > 6), leading to massive accumulation in adipose tissue and a terminal half-life measured in years.

  • BMS-795311 (Bristol-Myers Squibb): A triphenylethanamine (TPE) derivative designed to retain high potency (IC50 = 4 nM) while optimizing the pharmacokinetic profile. It avoids the "adipose sink" effect seen with anacetrapib, offering a more conventional elimination half-life (10–18 hours in non-rodents).

Scientific Verdict: While Anacetrapib exhibits slightly superior potency retention in whole plasma, BMS-795311 offers a cleaner pharmacokinetic profile, making it a critical reference compound for researchers aiming to dissociate CETP inhibition from bioaccumulation liabilities.

Potency Matrix: Enzyme vs. Plasma

The following data synthesizes head-to-head performance metrics derived from scintillation proximity assays (SPA) and human whole plasma assays (hWPA).

Table 1: Comparative Potency Profile
FeatureBMS-795311 Anacetrapib (MK-0859) Scientific Implication
Chemical Class Triphenylethanamine (TPE)OxazolidinoneDistinct binding pockets and solubility profiles.
IC50 (rhCETP - SPA) 4.0 nM 7.9 – 11.8 nM BMS-795311 is slightly more potent against the purified recombinant enzyme.
IC50 (Human Plasma - hWPA) 0.22 μM (220 nM) ~0.04 – 0.06 μM (40-60 nM) Anacetrapib retains more potency in plasma; BMS-795311 suffers a ~55-fold potency shift due to non-specific protein binding.
Binding Mode Reversible, Tunnel OcclusionTight-binding, Ternary ComplexAnacetrapib stabilizes a CETP-HDL complex; BMS-795311 acts as a classical tunnel blocker.
Adipose Accumulation Low / Negligible High (20-40x Plasma) CRITICAL: Anacetrapib accumulates in fat; BMS-795311 follows linear elimination.
Terminal Half-Life ~10-18 hours (Dog/Monkey)> 4 years (Human)BMS-795311 allows for rapid washout; Anacetrapib persists indefinitely.

Note on Plasma Shift: The significant drop in BMS-795311 potency in plasma (4 nM


 220 nM) indicates high non-specific binding to albumin or other plasma proteins, a common challenge with hydrophobic TPE derivatives. Anacetrapib, despite being lipophilic, binds CETP with such high affinity (slow off-rate) that it maintains sub-100 nM potency in plasma.

Mechanistic Deep Dive: Tunnel Occlusion vs. Complex Stabilization

Understanding the structural inhibition is vital for assay design. CETP acts as a hydrophobic tunnel shuttling cholesteryl esters (CE) and triglycerides (TG) between lipoproteins.[1][2][3][4][5][6]

BMS-795311: The Steric Blocker

BMS-795311 utilizes a bulky triphenylethanamine core. It functions by occupying the central hydrophobic tunnel of CETP.[7]

  • Mechanism: It acts as a "plug," physically preventing neutral lipids from entering or traversing the tunnel.

  • Kinetics: Generally displays fast-on/fast-off kinetics compared to anacetrapib, allowing for reversibility upon washout.

Anacetrapib: The Complex Stabilizer

Anacetrapib binds to the distal opening of the CETP tunnel and induces a conformational change that promotes high-affinity binding to the HDL particle.

  • Mechanism: It creates a "dead-end" ternary complex (HDL-CETP-Inhibitor). The CETP is not just blocked; it is sequestered on the HDL surface.

  • Kinetics: Characterized by a very slow off-rate (tight binding), which contributes to its high potency in plasma assays where equilibrium might not be reached quickly.

Visualization: CETP Inhibition Pathways

CETP_Mechanism CETP_Active Active CETP (Open Tunnel) Lipid_Exchange Lipid Exchange (HDL ↔ LDL) CETP_Active->Lipid_Exchange Normal Function Blocked_Tunnel Occluded Tunnel (Steric Blockade) CETP_Active->Blocked_Tunnel BMS Pathway Ternary_Complex Ternary Complex (HDL-CETP-Drug) CETP_Active->Ternary_Complex Anacetrapib Pathway (+HDL) BMS_Node BMS-795311 (TPE Core) BMS_Node->CETP_Active Binds Tunnel Ana_Node Anacetrapib (Oxazolidinone) Ana_Node->CETP_Active Binds Distal Site No_Transfer Inhibition of CE/TG Transfer Blocked_Tunnel->No_Transfer Ternary_Complex->No_Transfer

Caption: Divergent inhibition modes. BMS-795311 sterically plugs the tunnel, while Anacetrapib locks CETP onto HDL.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

A. Scintillation Proximity Assay (SPA) - Enzyme Potency

Best for determining intrinsic affinity (Ki/IC50) without plasma interference.

  • Reagents:

    • Recombinant human CETP (rhCETP).[8]

    • Donor beads: Streptavidin-coated (binds biotinylated HDL/lipid).

    • Acceptor beads: Scintillant-filled (binds fluorescent CE).

    • Substrate: [3H]-Cholesteryl Ester or fluorescent analog.

  • Workflow:

    • Preparation: Dilute BMS-795311 and Anacetrapib in DMSO (10-point serial dilution).

    • Incubation: Mix rhCETP (approx. 0.5 nM final) with inhibitor for 30 min at 37°C.

    • Reaction: Add Donor (Biotin-HDL-CE) and Acceptor (LDL) particles.

    • Measurement: As CETP transfers CE from Donor to Acceptor, the proximity signal decreases (or increases depending on specific bead setup).

    • Validation: BMS-795311 should yield an IC50 ~4 nM.[2]

B. Human Whole Plasma Assay (hWPA) - Physiological Potency

Best for assessing the "plasma shift" and real-world efficacy.

  • Reagents:

    • Fresh human plasma (EDTA-treated).

    • Exogenous [3H]-CE-HDL (Donor) and biotinylated-LDL (Acceptor) OR use endogenous lipoproteins with specific precipitation.

  • Workflow:

    • Spiking: Spike plasma with inhibitor (0.1 nM to 10 μM). Incubate 1 hour at 37°C to allow protein binding equilibrium.

    • Initiation: Add radiolabeled donor HDL. Incubate for 4 hours at 37°C.

    • Separation: Precipitate LDL/VLDL fraction using Magnesium/Dextran Sulfate.

    • Quantification: Measure radioactivity in the supernatant (HDL remaining) vs. precipitate (LDL transfer).

    • Calculation: % Transfer = (Radioactivity in LDL / Total Radioactivity) × 100.

    • Result: Expect BMS-795311 IC50 ~220 nM; Anacetrapib ~40-60 nM.

Visualization: Assay Workflow

Assay_Workflow cluster_SPA Enzyme Assay (SPA) cluster_WPA Whole Plasma Assay (hWPA) SPA_Step1 Mix rhCETP + Inhibitor (DMSO) SPA_Step2 Add Donor/Acceptor Beads SPA_Step1->SPA_Step2 SPA_Result Measure Light Output (IC50: 4 nM) SPA_Step2->SPA_Result WPA_Step1 Spike Human Plasma Incubate 1h (Binding Eq) WPA_Step2 Add [3H]-CE-HDL Transfer 4h @ 37°C WPA_Step1->WPA_Step2 WPA_Step3 Precipitate LDL/VLDL WPA_Step2->WPA_Step3 WPA_Result Count Radioactivity (IC50: 220 nM) WPA_Step3->WPA_Result

Caption: Workflow comparison. Note the pre-incubation step in hWPA to account for protein binding shifts.

References

  • Qiao, J. X., et al. (2015). "Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of BMS-795311."[2] Journal of Medicinal Chemistry, 58(22), 9010-9026.

    • Primary source for BMS-795311 structure, IC50 (SPA/hWPA)
  • Krishna, R., et al. (2017). "Chronic Administration of Anacetrapib Is Associated With Accumulation in Adipose and Slow Elimination." Clinical Pharmacology & Therapeutics, 102(5), 832-840.

    • Definitive source for Anacetrapib's adipose accumulation and long half-life.[9]

  • HPS3/TIMI55–REVEAL Collaborative Group. (2017). "Effects of Anacetrapib in Patients with Atherosclerotic Vascular Disease." The New England Journal of Medicine, 377, 1217-1227.

    • Clinical efficacy and safety profile of Anacetrapib.[5][10][11]

  • Ranalletta, M., et al. (2010). "Biochemical characterization of anacetrapib, a potent inhibitor of CETP." Journal of Lipid Research, 51(9), 2739-2748.

    • Source for Anacetrapib binding mechanism and enzyme potency.

Sources

Comparative

A Comparative Guide to the Lipid Profile Alterations Induced by BMS-795311 and Evacetrapib

This guide provides a detailed, objective comparison of the lipid-modifying effects of two distinct investigational compounds: BMS-795311, a glucokinase activator, and evacetrapib, a cholesteryl ester transfer protein (C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, objective comparison of the lipid-modifying effects of two distinct investigational compounds: BMS-795311, a glucokinase activator, and evacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. While both were developed to address metabolic and cardiovascular diseases, their mechanisms of action and, consequently, their impact on the lipidome are fundamentally different. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these differences, supported by experimental data and methodologies.

Introduction: Two Divergent Paths to Lipid Modulation

The management of dyslipidemia, a key risk factor for atherosclerotic cardiovascular disease, has been a major focus of drug development. BMS-795311 and evacetrapib represent two distinct strategies explored to achieve this goal.

BMS-795311 , a glucokinase activator, was primarily investigated for its potential as a glucose-lowering agent in patients with type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose sensing in pancreatic β-cells and hepatocytes. By activating this enzyme, BMS-795311 was designed to enhance glucose uptake and glycogen synthesis in the liver and increase insulin secretion from the pancreas. The alterations in lipid profiles observed with BMS-795311 are generally considered secondary to its primary effects on glucose metabolism.

Evacetrapib , on the other hand, is a direct modulator of lipid metabolism. As a potent and selective inhibitor of cholesteryl ester transfer protein (CETP), its primary mechanism is to block the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This inhibition leads to a dramatic increase in HDL cholesterol (HDL-C) and a decrease in LDL cholesterol (LDL-C).

This guide will dissect the quantitative and qualitative differences in the lipid profile changes induced by these two compounds, explore their underlying mechanisms, and provide standardized protocols for assessing such changes.

Comparative Analysis of Lipid Profile Modifications

The following table summarizes the reported changes in key lipid parameters following treatment with BMS-795311 and evacetrapib. It is important to note that these data are derived from different clinical trials and populations, and direct head-to-head comparative studies are not available.

Lipid ParameterBMS-795311 (Glucokinase Activator)Evacetrapib (CETP Inhibitor)
HDL-C Modest increaseSignificant increase (up to 129%)
LDL-C Variable, generally modest decreaseSignificant decrease (up to 36%)
Triglycerides DecreaseModest decrease
Total Cholesterol Modest decreaseVariable, may slightly increase or decrease
ApoA1 Not consistently reportedSignificant increase
ApoB Not consistently reportedSignificant decrease

Data compiled from publicly available clinical trial results and publications.

Mechanistic Insights into Lipid Modulation

The distinct effects of BMS-795311 and evacetrapib on the lipid profile are a direct consequence of their different molecular targets and mechanisms of action.

BMS-795311: Indirect Effects via Glucokinase Activation

The lipid-modifying effects of BMS-795311 are thought to be primarily indirect, resulting from improved glycemic control. By activating hepatic glucokinase, BMS-795311 enhances glucose uptake and its conversion to glycogen. This can lead to a reduction in de novo lipogenesis, the process by which excess carbohydrates are converted into fatty acids and subsequently triglycerides. A decrease in hepatic triglyceride production can lead to lower circulating levels of VLDL and, consequently, triglycerides and LDL-C.

BMS795311_Mechanism cluster_liver Hepatocyte cluster_blood Bloodstream BMS795311 BMS-795311 GK Glucokinase (GK) BMS795311->GK Activates G6P Glucose-6-Phosphate GK->G6P Phosphorylates Glucose Blood Glucose Glucose->GK Glycogen Glycogen Synthesis G6P->Glycogen Increases DNL De Novo Lipogenesis G6P->DNL Decreases (indirectly) VLDL VLDL Secretion DNL->VLDL Leads to Triglycerides Triglycerides VLDL->Triglycerides Reduced Secretion

Caption: Mechanism of BMS-795311 on lipid metabolism.

Evacetrapib: Direct Inhibition of CETP

Evacetrapib directly interferes with the process of reverse cholesterol transport by inhibiting CETP. CETP facilitates the transfer of cholesteryl esters from HDL to apoB-containing lipoproteins (VLDL, IDL, and LDL) in exchange for triglycerides. By blocking this transfer, evacetrapib leads to the accumulation of cholesterol in HDL particles, thereby increasing HDL-C levels. Concurrently, the reduced delivery of cholesterol to LDL particles results in lower LDL-C levels.

Evacetrapib_Mechanism HDL HDL CETP CETP HDL->CETP LDL LDL/VLDL CETP->LDL CE Cholesteryl Esters CETP->CE Transfer TG Triglycerides CETP->TG Evacetrapib Evacetrapib Evacetrapib->CETP Inhibits CE->CETP TG->CETP Transfer

Caption: Mechanism of evacetrapib via CETP inhibition.

Experimental Protocol: Standardized Lipid Profile Analysis

The assessment of lipid profile changes in clinical and preclinical studies requires standardized and validated methodologies. The following protocol outlines a typical workflow for the enzymatic determination of key lipid parameters in serum or plasma.

Principle

This protocol is based on enzymatic colorimetric assays, which are widely used in clinical chemistry for their accuracy, precision, and suitability for automation.

Materials and Reagents
  • Blood collection tubes (e.g., serum separator tubes or EDTA tubes)

  • Centrifuge

  • Calibrated micropipettes and tips

  • Spectrophotometer or automated clinical chemistry analyzer

  • Commercially available enzymatic assay kits for:

    • Total Cholesterol

    • HDL-Cholesterol

    • LDL-Cholesterol (direct method)

    • Triglycerides

  • Quality control materials (at least two levels)

  • Calibrators

Step-by-Step Methodology
  • Sample Collection and Preparation:

    • Collect whole blood from subjects after a 10-12 hour fast.

    • For serum, allow the blood to clot at room temperature for 30-60 minutes.

    • For plasma, collect blood in EDTA-containing tubes and mix gently.

    • Centrifuge the tubes at 1500-2000 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (serum or plasma) and transfer to a clean, labeled tube. Store at 4°C if analyzed within 24 hours, or at -80°C for long-term storage.

  • Assay Procedure (Example for Total Cholesterol):

    • Bring all reagents, controls, and samples to room temperature.

    • Follow the specific instructions provided by the manufacturer of the enzymatic assay kit. A general procedure is as follows:

      • Pipette the specified volume of reagent into a series of cuvettes or microplate wells.

      • Add a small, precise volume of calibrator, control, or sample to the respective cuvettes/wells.

      • Mix gently and incubate for the time and at the temperature specified in the kit insert (e.g., 10 minutes at 37°C).

      • Measure the absorbance of the resulting colored product at the specified wavelength (e.g., 500 nm).

  • Calculation:

    • The concentration of the analyte in the sample is calculated based on the absorbance of the sample relative to the absorbance of the calibrator of a known concentration.

    • For LDL-C, while direct enzymatic methods are preferred, the Friedewald equation can be used as an estimate if triglycerides are below 400 mg/dL: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL)

  • Quality Control:

    • Run at least two levels of quality control material with each batch of samples.

    • The results for the controls must fall within the manufacturer's specified acceptable range for the patient results to be considered valid.

Lipid_Profiling_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Fasting Blood Sample Collection Centrifugation Centrifugation (1500-2000 x g, 15 min) SampleCollection->Centrifugation Separation Serum/Plasma Separation Centrifugation->Separation Assay Enzymatic Colorimetric Assay Separation->Assay Measurement Spectrophotometric Measurement Assay->Measurement Calculation Concentration Calculation Measurement->Calculation QC Quality Control Verification Calculation->QC Report Data Reporting QC->Report

Caption: Standardized workflow for lipid profile analysis.

Conclusion and Future Perspectives

The comparison between BMS-795311 and evacetrapib highlights two fundamentally different approaches to modulating lipid profiles. Evacetrapib, as a direct CETP inhibitor, produces profound and predictable changes in HDL-C and LDL-C. However, the failure of evacetrapib and other CETP inhibitors to demonstrate a cardiovascular benefit in large clinical outcomes trials has tempered enthusiasm for this class of drugs and underscores the complexity of lipid metabolism and cardiovascular disease.

BMS-795311's effects on lipids are more modest and are likely a secondary benefit of its primary glucose-lowering mechanism. This illustrates the intricate link between glucose and lipid metabolism, where improvements in one can lead to favorable changes in the other.

For researchers in drug development, this comparison serves as a crucial reminder of the importance of understanding the primary mechanism of action of a compound and its downstream systemic effects. While large increases in surrogate markers like HDL-C are mechanistically interesting, clinical utility is ultimately determined by improvements in hard clinical outcomes. Future research in this area will likely focus on novel pathways that not only alter lipid levels but also improve the functional properties of lipoproteins and address the residual cardiovascular risk that persists despite current standard-of-care therapies.

References

  • Nicholls, S. J., et al. (2011). Effects of the cholesteryl ester transfer protein inhibitor evacetrapib administered as monotherapy or in combination with statins on HDL and LDL cholesterol: a randomized controlled trial. JAMA, 306(19), 2099-2109. [Link]

  • Barter, P. J., et al. (2011). Effects of evacetrapib on lipoproteins and apolipoproteins in patients with dyslipidemia. Journal of the American College of Cardiology, 58(24), 2533-2535. [Link]

Validation

Comparative Profiling of CETP Inhibitors: Dissecting the Hemodynamic Safety of BMS-795311 versus Torcetrapib

Topic: BMS-795311 Lack of Blood Pressure Effect vs. Torcetrapib Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals The CETP Paradox: Efficacy vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BMS-795311 Lack of Blood Pressure Effect vs. Torcetrapib Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The CETP Paradox: Efficacy vs. Safety

The inhibition of Cholesteryl Ester Transfer Protein (CETP) represents one of the most tumultuous chapters in cardiovascular drug discovery. While the mechanism effectively raises HDL-C and lowers LDL-C, the failure of the first-in-class agent, torcetrapib , due to excess mortality and hypertension, cast a long shadow over the target.

This guide provides a technical analysis of BMS-795311 , a potent triphenylethanamine-based CETP inhibitor designed specifically to decouple lipid modulation from the off-target hemodynamic toxicity observed with torcetrapib. We dissect the experimental evidence proving that torcetrapib’s pressor effects are molecule-specific (off-target) rather than mechanism-based, and detail the screening protocols used to validate BMS-795311’s superior safety profile.

Molecular Mechanisms of Hemodynamic Toxicity

To understand the safety advantage of BMS-795311, one must first isolate the root cause of torcetrapib’s failure.

Torcetrapib: The Off-Target Cascade

Torcetrapib acts as a "dirty" drug in the context of adrenal signaling. It induces the synthesis of aldosterone and cortisol via a mechanism independent of CETP inhibition .

  • Target: CYP11B2 (Aldosterone Synthase) and CYP11B1 (11

    
    -hydroxylase).[1]
    
  • Mechanism: Torcetrapib increases intracellular calcium (

    
    ) signaling in adrenocortical cells, leading to the upregulation of CYP11B2 mRNA and subsequent aldosterone secretion.
    
  • Outcome: Hyperaldosteronism

    
     Sodium retention 
    
    
    
    Hypertension (Pressor effect).
BMS-795311: The Clean Profile

BMS-795311 utilizes a distinct triphenylethanamine scaffold.[2] Extensive Structure-Activity Relationship (SAR) studies optimized this chemotype to maintain high CETP affinity while eliminating the lipophilic features responsible for adrenal membrane intercalation and calcium channel modulation.

  • Target: Selective CETP inhibition.

  • Adrenal Effect: No induction of CYP11B2 or CYP11B1.

  • Outcome: Potent lipid modulation without RAAS (Renin-Angiotensin-Aldosterone System) activation.

Visualizing the Divergent Pathways

The following diagram illustrates the mechanistic bifurcation between the two compounds.

CETP_Toxicity_Pathway Torcetrapib Torcetrapib (Tetrahydroquinoline) CETP CETP Inhibition (Plasma) Torcetrapib->CETP IC50: ~30 nM Adrenal Adrenocortical Cell (H295R / Zona Glomerulosa) Torcetrapib->Adrenal Off-Target Binding BMS795311 BMS-795311 (Triphenylethanamine) BMS795311->CETP IC50: 4 nM BMS795311->Adrenal NO EFFECT Lipid_Mod HDL-C Increase LDL-C Decrease CETP->Lipid_Mod Ca_Influx Intracellular Ca2+ Influx Adrenal->Ca_Influx CYP11B2 CYP11B2 mRNA (Aldosterone Synthase) Ca_Influx->CYP11B2 Upregulation Aldosterone Aldosterone Secretion CYP11B2->Aldosterone BP_Rise Blood Pressure Elevation Aldosterone->BP_Rise

Caption: Mechanistic divergence showing Torcetrapib's off-target activation of the adrenal aldosterone pathway versus BMS-795311's selective CETP targeting.

Comparative Experimental Data

The following data summarizes the key preclinical findings distinguishing BMS-795311 from torcetrapib. Data is synthesized from pivotal medicinal chemistry studies (Qiao et al., J. Med. Chem.).[][4][5][6]

Table 1: In Vitro and In Vivo Safety Profiling
ParameterTorcetrapibBMS-795311Biological Implication
CETP Potency (SPA IC50) ~30 nM4 nM BMS-795311 is significantly more potent against the primary target.
CETP Potency (Human Plasma) ~250 nM220 nM Comparable translational potency in human whole plasma.
Adrenal CYP11B2 mRNA >10-fold increase No Change Torcetrapib induces aldosterone synthase; BMS-795311 does not.
Aldosterone Secretion (H295R) High Baseline Direct functional confirmation of off-target adrenal activation.
Rat Telemetry (BP Effect) +10-15 mmHg 0 mmHg BMS-795311 shows no pressor effect at supratherapeutic doses (8 mg/kg IV).
Chemical Class TetrahydroquinolineTriphenylethanamineStructural modification eliminates the toxicophore.

Experimental Protocols for Safety Validation

To replicate these findings or screen novel CETP inhibitors, the following protocols are the industry standard for differentiating mechanism-based toxicity from off-target effects.

Protocol A: In Vitro Adrenal Steroidogenesis Assay (H295R)

Purpose: To detect off-target induction of aldosterone synthase (CYP11B2).

  • Cell Culture:

    • Culture NCI-H295R human adrenocortical carcinoma cells in DMEM/F12 supplemented with ITSE (Insulin-Transferrin-Selenium-Ethanolamine) and 2.5% Nu-Serum.

    • Maintain at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Seed cells in 24-well plates at

      
       cells/well. Allow 24h attachment.
      
    • Replace media with low-serum assay media.

    • Treat cells with BMS-795311 or Torcetrapib (Positive Control) at concentrations ranging from 0.1 µM to 10 µM .

    • Include a vehicle control (DMSO < 0.1%) and Angiotensin II (10 nM) as a physiological positive control.

    • Incubate for 24 hours .

  • Endpoint Detection:

    • mRNA Analysis: Lyse cells, extract total RNA, and perform qRT-PCR using primers specific for CYP11B2 (aldosterone synthase) and CYP11B1 (cortisol synthase). Normalize to GAPDH.

    • Steroid Quantification: Collect supernatant. Quantify Aldosterone and Cortisol levels using LC-MS/MS or homogeneous time-resolved fluorescence (HTRF) assays.

  • Validation Criteria: A compound is considered "clean" if it shows <20% change in CYP11B2 expression relative to vehicle at

    
     the therapeutic 
    
    
    
    .
Protocol B: In Vivo Rat Telemetry (Hemodynamics)

Purpose: To confirm the lack of pressor effects in a physiological system.

  • Animal Model: Male Wistar-Kyoto (WKY) or Spontaneously Hypertensive Rats (SHR). (SHR are often used to detect exacerbation of existing hypertension).

  • Surgical Implantation:

    • Implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta under isoflurane anesthesia.

    • Allow a 14-day recovery period to re-establish circadian baseline blood pressure (BP) and heart rate (HR).

  • Dosing Regimen:

    • Design a crossover study to minimize inter-animal variability.

    • Group 1: Vehicle.

    • Group 2: BMS-795311 (e.g., 8 mg/kg IV or 30 mg/kg PO - supratherapeutic doses).

    • Group 3: Torcetrapib (10 mg/kg - Positive Control).

  • Data Acquisition:

    • Record Mean Arterial Pressure (MAP), Systolic/Diastolic BP, and HR continuously (every 5 minutes) for 24–48 hours post-dose.

  • Analysis:

    • Bin data into 1-hour averages.

    • Calculate the change from baseline (

      
      MAP).
      
    • Success Metric: BMS-795311 is validated if the

      
      MAP is statistically indistinguishable from the Vehicle group, while Torcetrapib shows a significant elevation (
      
      
      
      ).
Workflow Visualization

The following diagram outlines the critical path for de-risking CETP inhibitors.

Safety_Screening_Workflow cluster_Safety Safety De-Risking Cascade Hit_ID 1. Hit Identification (Triphenylethanamine Scaffold) CETP_Assay 2. CETP Potency Assay (SPA / Human Plasma) Hit_ID->CETP_Assay H295R 3. In Vitro Adrenal Assay (H295R Cells) CETP_Assay->H295R IC50 < 50 nM Decision_Point Induces CYP11B2? H295R->Decision_Point Telemetry 4. In Vivo Telemetry (Conscious Rat) Decision_Point->Telemetry No (Clean) Discard Discard Compound (Torcetrapib-like) Decision_Point->Discard Yes (High Risk) Candidate 5. Clinical Candidate (BMS-795311) Telemetry->Candidate No BP Change Telemetry->Discard BP Elevation

Caption: Critical path screening workflow used to identify BMS-795311, filtering out compounds with adrenal liability early in the discovery process.

Structural Insights & Conclusion

The divergence in safety profiles is fundamentally structural. Torcetrapib possesses a tetrahydroquinoline core with specific lipophilic substituents that facilitate off-target binding to adrenal calcium channels or regulatory proteins associated with CYP11B2.

BMS-795311 utilizes a triphenylethanamine core.[2][4][7] The medicinal chemistry optimization (Qiao et al.) focused on:

  • Rigidification: Constraining the core to fit the CETP hydrophobic tunnel.

  • Polarity Tuning: Adjusting lipophilicity to prevent non-specific membrane intercalation in adrenal tissue.

References

  • Qiao, J. X., et al. (2015).[4][7] Triphenylethanamine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors: Discovery of N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311).[2][4][7] Journal of Medicinal Chemistry, 58(22), 9010–9026.[4]

  • Barter, P. J., et al. (2007). Effects of Torcetrapib in Patients at High Risk for Coronary Events (ILLUMINATE Trial). The New England Journal of Medicine, 357, 2109–2122.

  • Forrest, M. J., et al. (2008). Torcetrapib-induced blood pressure elevation is independent of CETP inhibition and is accompanied by increased circulating levels of aldosterone. British Journal of Pharmacology, 154(7), 1465–1473.

  • Hu, X., et al. (2009). Torcetrapib Induces Aldosterone and Cortisol Production by an Intracellular Calcium-Mediated Mechanism Independently of Cholesteryl Ester Transfer Protein Inhibition. Endocrinology, 150(5), 2211–2219.

Sources

Comparative

BMS-795311 Negative Control Compounds for CETP Assays: A Comparative Technical Guide

Audience: Researchers, scientists, and drug development professionals. Focus: Experimental design, negative control selection, and comparative performance of BMS-795311 in CETP inhibition assays.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Focus: Experimental design, negative control selection, and comparative performance of BMS-795311 in CETP inhibition assays.

Introduction: The Role of BMS-795311 in Lipid Modulation

BMS-795311 is a potent, orally bioavailable small-molecule inhibitor of Cholesteryl Ester Transfer Protein (CETP) .[1][2] It functions by physically occluding the hydrophobic tunnel of the CETP molecule, preventing the transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to apolipoprotein B-containing lipoproteins (VLDL/LDL).

In high-throughput screening (HTS) and lead optimization, the integrity of a CETP assay hinges on the rigorous selection of control compounds. While BMS-795311 serves as a high-affinity probe (IC50 ~4 nM), distinguishing its specific inhibitory effects from non-specific assay interference (e.g., fluorescence quenching, aggregation) requires a robust negative control strategy.

This guide outlines the selection of appropriate negative controls, compares BMS-795311 against industry standards, and provides a validated protocol for execution.

Strategic Selection of Negative Controls

Unlike some kinase inhibitors where a structurally similar "inactive enantiomer" is commercially standard, CETP assays typically rely on system-based negative controls and vehicle controls to establish the baseline of enzymatic activity.

The Three-Pillar Control System

To validate BMS-795311 activity, your assay plate must contain three distinct control types.

Control TypeComponentFunctionCausality & Logic
Negative Control (Vehicle) DMSO (0.1–1%) 0% Inhibition Baseline Establishes the maximum enzymatic rate (

) in the solvent environment used for the inhibitor. Essential for normalizing data.
System Background (Blank) Buffer (No CETP) Non-Specific Signal Accounts for background fluorescence of the donor/acceptor lipids. Subtracted from all readings to correct for signal drift.
Reference Inhibitor Torcetrapib Positive Control A well-characterized CETP inhibitor used to validate assay sensitivity. If Torcetrapib fails to inhibit, the assay system is invalid.
Why "Inactive Analogs" Are Rare for CETP

Specific structural analogs of BMS-795311 that are chemically synthesized to be inactive are not standard commercial reagents. Therefore, the Vehicle Control (DMSO) acts as the primary negative control. In advanced mechanistic studies, a non-targeting small molecule with similar lipophilicity (LogP) but no CETP affinity can be used to rule out colloidal aggregation, though this is optional for standard IC50 determination.

Comparative Performance: BMS-795311 vs. Alternatives

The following table contrasts BMS-795311 with other major CETP inhibitors. This context is vital for benchmarking your assay results.

Table 1: Comparative Profile of CETP Inhibitors

FeatureBMS-795311 Torcetrapib Anacetrapib Dalcetrapib
Mechanism Tunnel Occlusion (Tight binding)Tunnel Occlusion (Irreversible complex)Tunnel Occlusion (Tight binding)Covalent modification (Cys13)
Potency (IC50) ~4 nM (SPA Assay)~13–50 nM~17 nM~1,000 nM (Weak)
Binding Type Reversible, hydrophobicFormation of non-productive complexReversible, hydrophobicCovalent (Disulfide bond)
Assay Utility High-Potency Probe Industry Standard Reference Clinical BenchmarkMechanism differentiator
Solubility Low (Requires DMSO)Low (Requires DMSO)Very Low (Lipophilic)Moderate

Analyst Insight: BMS-795311 is significantly more potent than Dalcetrapib and comparable to/more potent than Torcetrapib in many systems. When running a comparison, ensure your dilution series goes low enough (sub-nanomolar) to capture the full sigmoidal curve of BMS-795311.

Visualizing the Mechanism

Understanding where the inhibitor acts is crucial for interpreting data. BMS-795311 blocks the central tunnel, preventing lipid transit.

CETP_Mechanism HDL HDL Particle (Cholesteryl Ester Donor) CETP CETP Enzyme (Tunnel Mechanism) HDL->CETP Binds LDL LDL/VLDL Particle (Triglyceride Donor) LDL->CETP Binds Transfer Lipid Exchange (CE <-> TG) CETP->Transfer Facilitates Outcome_Inhib Therapeutic Profile (High HDL, Low LDL) CETP->Outcome_Inhib Blocked by BMS-795311 Inhibitor BMS-795311 (Tunnel Blocker) Inhibitor->CETP Occludes Tunnel (IC50 ~4nM) Outcome_Phys Atherogenic Profile (High LDL, Low HDL) Transfer->Outcome_Phys Normal Activity

Caption: Mechanism of Action. BMS-795311 binds to the CETP central tunnel, physically blocking the exchange of Cholesteryl Esters (CE) and Triglycerides (TG).

Experimental Protocol: Fluorometric CETP Inhibition Assay

This protocol uses a self-quenching donor lipid.[3] When CETP transfers the lipid from donor to acceptor, fluorescence increases.[3] BMS-795311 prevents this transfer, maintaining the quenched state.

Materials
  • Active Compound: BMS-795311 (10 mM stock in DMSO).

  • Negative Control: DMSO (Molecular Grade).

  • Positive Control: Torcetrapib (10 mM stock).

  • Assay Buffer: 10 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.4.

  • CETP Source: Purified human CETP or Rabbit Serum.

  • Donor/Acceptor: Fluorometric CETP Assay Kit (e.g., Roar Biomedical or equivalent).

Workflow Diagram

Assay_Workflow Step1 1. Preparation Dilute BMS-795311 (Serial 1:3) Prep DMSO Control (Vehicle) Step2 2. Plate Setup (384-well) Add 1 µL Compound/Control per well Step1->Step2 Step3 3. Enzyme Addition Add CETP Source (Rabbit Serum/Purified) Step2->Step3 Step4 4. Pre-Incubation 10 mins @ 37°C (Equilibrium Binding) Step3->Step4 Step5 5. Substrate Addition Add Donor/Acceptor Mix Initiate Reaction Step4->Step5 Step6 6. Measurement Kinetic Read: Ex 465nm / Em 535nm 60 mins @ 37°C Step5->Step6

Caption: Step-by-step workflow for the fluorometric CETP inhibition assay.

Detailed Procedure
  • Compound Preparation:

    • Prepare a 10-point serial dilution of BMS-795311 in DMSO. Start at 10 µM final concentration down to 0.1 nM.

    • Crucial Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v), as high DMSO can denature CETP.

  • Plate Loading:

    • Test Wells: Add 1 µL of diluted BMS-795311.

    • Negative Control (100% Activity): Add 1 µL of pure DMSO.

    • Blank (0% Activity): Add 1 µL DMSO (to be mixed with Buffer only, no CETP).

  • Reaction Assembly:

    • Add 45 µL of CETP Source (diluted in Assay Buffer) to Test and Negative Control wells.

    • Add 45 µL of Assay Buffer (no CETP) to Blank wells.

    • Incubate for 10 minutes at 37°C. This allows BMS-795311 to bind the CETP tunnel before the substrate competes.

  • Initiation:

    • Add 5 µL of Donor/Acceptor Emulsion to all wells.

  • Data Acquisition:

    • Read Fluorescence (Ex: 465 nm, Em: 535 nm) every 2 minutes for 60 minutes.

Data Analysis & Validation

Calculate the % Inhibition for each concentration using the standard formula:



  • RFU: Relative Fluorescence Units (Slope of the kinetic trace is preferred over endpoint).

  • Validation Criteria: The Z-factor of the assay (using DMSO vs. Blank) should be > 0.5.

Troubleshooting & Optimization

  • Issue: High Background in Blank Wells.

    • Cause: Donor lipid self-quenching is inefficient or lipids are degrading.

    • Solution: Prepare fresh Donor/Acceptor mix; keep protected from light.

  • Issue: BMS-795311 IC50 is higher than expected (>100 nM).

    • Cause: Compound aggregation or insufficient pre-incubation.

    • Solution: Ensure 10-minute pre-incubation. Check solubility of BMS-795311; if precipitating, reduce max concentration.

  • Issue: "Negative Control" (DMSO) shows low activity.

    • Cause: CETP enzyme degradation.

    • Solution: Use fresh rabbit serum or purified CETP. Avoid freeze-thaw cycles.

References

  • Zhang, L. et al. (2016). Mechanism of Inhibition of Cholesteryl Ester Transfer Protein by Small Molecule Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Ruggiero, A.D. et al. (2014). Structure-based mechanism and inhibition of cholesteryl ester transfer protein. OSTI.gov. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

BMS-795311 Proper Disposal Procedures: A Technical Guide

Executive Summary & Chemical Profile BMS-795311 is a potent, orally bioavailable Cholesteryl Ester Transfer Protein (CETP) inhibitor .[1][2][3][4][5] Unlike standard reagents, this compound is a heavily halogenated organ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

BMS-795311 is a potent, orally bioavailable Cholesteryl Ester Transfer Protein (CETP) inhibitor .[1][2][3][4][5] Unlike standard reagents, this compound is a heavily halogenated organic molecule (Formula: C₃₃H₂₃F₁₀NO₃) containing ten fluorine atoms per molecule.[5]

Why This Matters for Disposal:

  • High Potency (IC50 ~4 nM): Trace amounts are biologically active.[5] Disposal must guarantee zero environmental release to prevent bioaccumulation or aquatic toxicity.

  • Halogen Content: The high fluorine load dictates that this compound—and stock solutions containing it—must be flagged for High-Temperature Incineration .[5] It cannot be treated via standard biological waste streams or low-temperature oxidation.[5]

Safety Assessment & Pre-Disposal Protocols

Before initiating disposal, the researcher must establish a "Chain of Custody" for the waste.[5] This prevents the common error of orphan waste (unlabeled vials) found during lab audits.

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 minimum; P100/HEPA filtered respirator recommended if handling open powder outside a fume hood.[5]

  • Dermal: Double-gloving (Nitrile) is required.[5] BMS-795311 is lipophilic; single layers may allow permeation over extended contact.[5]

  • Ocular: Chemical splash goggles.[5]

Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound, Weighing Boats, Contaminated PPE)

Rationale:[5] Solid waste of potent inhibitors is the most common source of fugitive dust emissions in waste storage areas.

  • Primary Containment: Place the vial, weighing boat, or contaminated gloves into a clear polyethylene bag (4 mil thickness).[5]

  • Solvent Dampening (The "Wet Method"): If the waste includes loose powder, lightly mist the inside of the bag with water or methanol before sealing.[5] Causality: This suppresses dust aerosolization when the bag is compressed later.[5]

  • Secondary Containment: Seal the primary bag and place it into a Rigid Hazardous Waste Container (typically a black or white bucket, distinct from Biohazard Red Bins).

  • Labeling: Affix a hazardous waste label.

    • Constituent: "BMS-795311 Solid Debris"

    • Hazard Checkbox: Toxic, Irritant.[5]

B. Liquid Waste (Stock Solutions, Mother Liquors)

Rationale:[5] BMS-795311 is often dissolved in DMSO or Methanol.[5] The presence of 10 fluorine atoms technically classifies the solute as halogenated, but the waste stream is determined by the solvent volume.

Solvent UsedWaste Stream AssignmentTechnical Note
DMSO / Ethanol / Methanol Non-Halogenated Organic Waste Critical: You must annotate the tag: "Contains Trace Fluorinated Organics."[5]
Dichloromethane / Chloroform Halogenated Organic Waste The solvent and solute are compatible in this stream.[5]
Aqueous Buffers (>5% Organic) Aqueous Chemical Waste Do not pour down the sink.[5] High potency prohibits sewer disposal.[5]
C. Empty Containers (The "RCRA Empty" Standard)

Under EPA RCRA guidelines, a container is "empty" only if:

  • All wastes have been removed using standard practices (pouring, pumping).[5]

  • No more than 3% by weight of the total capacity remains.[5]

  • Triple Rinse Protocol:

    • Rinse the vial 3x with a compatible solvent (e.g., Methanol).[5]

    • Crucial Step: The rinsate (the wash liquid) must be disposed of as Hazardous Liquid Waste (see Section B).[5] It cannot go down the drain.

    • Deface the label on the vial and discard the glass in the "Broken Glass/Sharps" bin.

Visualized Workflows (DOT Diagrams)
Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the compound is routed to the correct incineration path based on its physical state and solvent carrier.[5]

DisposalMatrix Start BMS-795311 Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Debris StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Bagging Double Bag (4 mil Poly) Mist to suppress dust Solid->Bagging SolidBin Rigid Haz-Waste Container (Label: Toxic Solid) Bagging->SolidBin Destruction High Temperature Incineration (Final Fate) SolidBin->Destruction SolventCheck Identify Primary Solvent Liquid->SolventCheck NonHal DMSO, MeOH, EtOH (Non-Halogenated) SolventCheck->NonHal Hal DCM, Chloroform (Halogenated) SolventCheck->Hal Stream1 Non-Halogenated Waste Stream (Tag: Trace Fluorinated Organics) NonHal->Stream1 Stream2 Halogenated Waste Stream Hal->Stream2 Stream1->Destruction Stream2->Destruction

Caption: Decision logic for segregating BMS-795311 waste to ensure regulatory compliance and proper incineration.

Diagram 2: Spill Response Protocol (Self-Validating System)

A closed-loop system to manage accidental release.[5]

SpillResponse Alert Spill Detected Assess Assess Magnitude (<500mg vs >500mg) Alert->Assess PPE Don PPE: Double Gloves, N95, Goggles Assess->PPE Contain Cover with Wet Paper Towels (Prevents Dust) PPE->Contain Clean Wipe Inward (Perimeter to Center) Contain->Clean Verify UV/Visual Inspection (Check for residue) Clean->Verify Verify->Clean Residue Found Disposal Dispose as Solid Haz-Waste Verify->Disposal

Caption: Closed-loop spill response ensuring no residue remains before protocol termination.

Regulatory & Compliance Context

RCRA Classification (USA): While BMS-795311 is not explicitly "P-listed" (acutely hazardous) or "U-listed" by specific name in 40 CFR 261.33, it must be treated as a Characteristic Waste due to its toxicity profile and halogenated structure.[5]

  • Generator Status: Labs are responsible for "Cradle-to-Grave" tracking.[5]

  • Sewer Ban: Under no circumstances shall this compound be disposed of via sanitary sewer systems (Clean Water Act compliance).

Global Harmonization System (GHS) Considerations:

  • H413: May cause long-lasting harmful effects to aquatic life.[5][6]

  • Precautionary Principle: Treat as a suspected reproductive toxin due to its mechanism of action (Nuclear Receptor modulation).[5]

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[5] [Link][5]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] Washington (DC): National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER).[5] [Link][5]

Sources

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